Timcodar
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a mutlidrug resistance inhibitor; structure in first source
See also: this compound Dimesylate (active moiety of).
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMWZHHUGSULF-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870142 | |
| Record name | N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179033-51-3 | |
| Record name | Timcodar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179033513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timcodar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12761 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIMCODAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U141W322WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Timcodar (VX-853) in Tuberculosis Research: A Technical Guide
An In-depth Examination of a Novel Efflux Pump Inhibitor as a Potential Adjunctive Therapy for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timcodar (formerly VX-853) is a small molecule that has been investigated for its potential role in combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Originally developed as a mammalian multidrug resistance inhibitor, this compound has shown promise as an adjunctive therapeutic agent that can enhance the efficacy of existing anti-TB drugs. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and proposed mechanism of action of this compound in the context of tuberculosis research.
Core Concept: Efflux Pump Inhibition in Tuberculosis
A significant challenge in TB therapy is the emergence of drug resistance. One mechanism by which M. tuberculosis can evade the effects of antibiotics is through the active efflux of drugs from the bacterial cell, mediated by a variety of efflux pumps. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy. This compound has been identified as such an inhibitor, with a complex mechanism that appears to involve both bacterial and host-targeted pathways[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in tuberculosis research.
Table 1: In Vitro Activity of this compound Against M. tuberculosis
| Parameter | Value | Conditions | Source |
| Minimum Inhibitory Concentration (MIC) | 19 µg/mL | Broth culture | [1] |
| 50% Inhibitory Concentration (IC50) | 1.9 µg/mL | In Mtb-infected host macrophage cells | [1] |
Table 2: In Vitro Synergy of this compound with Anti-TB Drugs
| Anti-TB Drug | Synergy Observed (Broth Culture) | Synergy Observed (Macrophage Model) | Source |
| Rifampin | Yes | Yes | [1] |
| Bedaquiline | Yes | Yes | [1] |
| Clofazimine | Yes | Not specified | [1] |
| Moxifloxacin | No | Yes | [1] |
| Isoniazid | No | Not specified | [1] |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Tuberculosis
| Treatment Group | Log10 Reduction in Lung Bacterial Burden (Compared to Drug Alone) | Mouse Model | Source |
| Rifampin + this compound | 1.0 | BALB/c mice, aerosol infection | [1] |
| Isoniazid + this compound | 0.4 | BALB/c mice, aerosol infection | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Susceptibility and Synergy Testing
Objective: To determine the direct antibacterial activity of this compound and its synergistic potential with other anti-TB drugs.
Methodology: Checkerboard Broth Microdilution Assay
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Preparation of Reagents:
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Prepare stock solutions of this compound and anti-TB drugs (Rifampin, Isoniazid, Bedaquiline, Clofazimine, Moxifloxacin) in a suitable solvent (e.g., DMSO).
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Prepare a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and grow to mid-log phase.
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Assay Setup:
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In a 96-well microtiter plate, create a two-dimensional gradient of drug concentrations. Serially dilute this compound along the y-axis and the anti-TB drug along the x-axis.
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Inoculate each well with the M. tuberculosis culture, diluted to a final concentration of approximately 5 x 105 CFU/mL.
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Include control wells with no drugs (growth control) and wells with each drug alone to determine their individual MICs.
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Incubation and Reading:
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Incubate the plates at 37°C for 7-14 days.
-
Assess bacterial growth visually or by using a growth indicator such as Resazurin. The MIC is defined as the lowest concentration of a drug that inhibits visible growth.
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Data Analysis:
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Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
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Synergy is typically defined as an FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
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Macrophage Infection Assay
Objective: To evaluate the activity of this compound against intracellular M. tuberculosis.
Methodology:
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Cell Culture and Differentiation:
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Culture a human monocyte cell line (e.g., THP-1) in RPMI 1640 medium supplemented with 10% fetal bovine serum.
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Differentiate the monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
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Infection:
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Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1-10 for a few hours.
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Wash the cells to remove extracellular bacteria.
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Drug Treatment:
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Add fresh media containing serial dilutions of this compound, with or without a fixed concentration of a synergistic anti-TB drug (e.g., Rifampin, Moxifloxacin, Bedaquiline).
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Incubation and Lysis:
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Incubate the infected cells for 3-5 days.
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Lyse the macrophages with a gentle detergent (e.g., Triton X-100) to release intracellular bacteria.
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Quantification of Bacteria:
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Determine the number of viable bacteria by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting colony-forming units (CFU) after 3-4 weeks of incubation.
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Data Analysis:
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Calculate the percent inhibition of bacterial growth for each drug concentration compared to the untreated control.
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Determine the IC50, the concentration of the drug that inhibits 50% of bacterial growth.
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In Vivo Murine Model of Tuberculosis
Objective: To assess the in vivo efficacy of this compound in combination with first-line anti-TB drugs.
Methodology:
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Animal Model:
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Use female BALB/c mice, a commonly used inbred strain for TB research.
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Infection:
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Infect the mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
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Drug Treatment:
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After a pre-treatment period to allow the infection to establish (e.g., 2-4 weeks), begin drug administration.
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Administer drugs orally by gavage, typically 5 days a week.
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Treatment groups should include:
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Vehicle control
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This compound alone (e.g., 40 mg/kg)
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Rifampin alone (e.g., 10 mg/kg)
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Isoniazid alone (e.g., 25 mg/kg)
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Rifampin + this compound
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Isoniazid + this compound
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Efficacy Assessment:
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After a defined treatment period (e.g., 4 weeks), euthanize the mice.
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Aseptically remove the lungs and homogenize them in saline.
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Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar.
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After 3-4 weeks of incubation at 37°C, count the number of CFUs.
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Data Analysis:
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Express the bacterial load in the lungs as log10 CFU.
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Compare the mean log10 CFU of the combination therapy groups to the monotherapy and vehicle control groups to determine the reduction in bacterial burden.
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Visualizations
Proposed Mechanism of Action and Experimental Workflow
Caption: Proposed dual mechanism of this compound and the corresponding experimental validation workflow.
In Vitro Synergy Determination Workflow
Caption: Step-by-step workflow for the checkerboard assay to determine drug synergy.
In Vivo Efficacy Evaluation Workflow
Caption: Workflow for the murine model of tuberculosis to evaluate in vivo drug efficacy.
Conclusion
This compound (VX-853) represents a promising candidate as an adjunctive therapy for tuberculosis. Its ability to potentiate the activity of key anti-TB drugs, particularly rifampin, both in vitro and in vivo, highlights the potential of efflux pump inhibition as a strategy to combat drug resistance and enhance treatment efficacy. The complex mechanism, likely involving both bacterial and host cell targets, warrants further investigation to fully elucidate its mode of action and identify specific molecular targets. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel efflux pump inhibitors in the drug development pipeline for tuberculosis.
References
Timcodar's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Timcodar (formerly VX-853) is a promising investigational compound that acts as an efflux pump inhibitor (EPI), enhancing the efficacy of existing anti-tuberculosis drugs against Mycobacterium tuberculosis (M. tuberculosis). While exhibiting weak intrinsic anti-mycobacterial activity, this compound's primary mechanism of action is the potentiation of various first- and second-line anti-TB agents. This technical guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of its proposed pathways. The evidence suggests a complex, dual-acting mechanism involving the inhibition of both bacterial and host cell efflux pumps, leading to increased intracellular concentrations of co-administered drugs and improved bacterial clearance.
Quantitative Analysis of this compound's Efficacy
This compound's potency, both alone and in combination with other anti-tuberculosis drugs, has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound Against Mycobacterium tuberculosis
| Assay Type | M. tuberculosis Strain | Metric | Value (µg/mL) | Citation |
| Broth Culture | H37Ra | MIC | 18.7 | [1] |
| Broth Culture | Erdman | MIC | 64 | [1] |
| Macrophage Infection (THP-1 cells) | H37Ra (luciferase reporter) | IC50 | 1.9 | [1] |
Table 2: Synergistic Activity of this compound with Anti-TB Drugs in Broth Culture
| Combination Drug | M. tuberculosis Strain | Synergy Observed | Citation |
| Rifampin | H37Ra | Yes | [1][2] |
| Bedaquiline | H37Ra | Yes | [1][2] |
| Clofazimine | H37Ra | Yes | [1][2] |
Table 3: Synergistic Activity of this compound with Anti-TB Drugs in Macrophage Infection Model
| Combination Drug | M. tuberculosis Strain | Synergy Observed | Citation |
| Rifampin | H37Ra | Yes | [1][2] |
| Moxifloxacin | H37Ra | Yes | [1][2] |
| Bedaquiline | H37Ra | Yes | [1][2] |
Table 4: In Vivo Potentiation of Anti-TB Drugs by this compound in a Mouse Model
| Combination Drug | Efficacy Metric | Potentiation Effect | Citation |
| Rifampin | log10 CFU reduction in lung | 1.0 | [1] |
| Isoniazid | log10 CFU reduction in lung | 0.4 | [1] |
Proposed Mechanism of Action: A Dual Inhibition Model
This compound's efficacy is attributed to its ability to inhibit efflux pumps in both M. tuberculosis and the host macrophages. This dual action is crucial as M. tuberculosis primarily resides within macrophages, and efflux pumps in both the bacterium and the host cell can reduce the intracellular concentration of anti-TB drugs.
Inhibition of M. tuberculosis Efflux Pumps
M. tuberculosis possesses a number of efflux pumps that actively expel antimicrobial agents, contributing to intrinsic and acquired drug resistance. One such pump, Rv1258c (Tap), is known to be induced upon macrophage infection and is implicated in tolerance to rifampin.[1][3] this compound is proposed to inhibit these bacterial efflux pumps, thereby increasing the intracellular concentration of co-administered drugs to effective levels. This is supported by the observation that this compound inhibits the efflux of ethidium bromide, a known efflux pump substrate, in M. tuberculosis broth cultures.[1]
Inhibition of Host Macrophage Efflux Pumps
Host cells, including macrophages, also express efflux pumps that can reduce the intracellular accumulation of drugs. By inhibiting these host pumps, this compound further enhances the concentration of anti-TB drugs within the macrophage, the primary niche of M. tuberculosis infection.[1][2] This host-targeted aspect of this compound's mechanism is supported by its significantly greater potency in macrophage infection models compared to broth cultures.[1]
Caption: Proposed dual mechanism of action of this compound in a macrophage infected with M. tuberculosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and its effect on the MIC of other anti-TB drugs.
Protocol:
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M. tuberculosis strains (e.g., H37Ra, Erdman) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80.
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A checkerboard titration is performed in 96-well microplates. Serial twofold dilutions of this compound are made along one axis, and serial twofold dilutions of the anti-TB drug (e.g., rifampin) are made along the other axis.
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Each well is inoculated with a standardized suspension of M. tuberculosis.
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Plates are incubated at 37°C for 7-14 days.
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The MIC is determined as the lowest concentration of the drug that inhibits visible growth. For synergistic effects, the fractional inhibitory concentration (FIC) index is calculated.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Macrophage Infection Assay
Objective: To evaluate the activity of this compound against intracellular M. tuberculosis.
Protocol:
-
Human monocyte-like THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
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The macrophages are infected with an autoluminescent or luciferase-expressing strain of M. tuberculosis H37Ra at a specific multiplicity of infection (MOI).
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After allowing for phagocytosis, extracellular bacteria are removed by washing.
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The infected macrophages are then treated with serial dilutions of this compound, alone or in combination with other anti-TB drugs.
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After a 3-day incubation period, intracellular bacterial viability is assessed by measuring luminescence.
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The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for the macrophage infection assay.
In Vivo Mouse Model of Tuberculosis
Objective: To assess the in vivo efficacy of this compound in potentiating anti-TB drugs.
Protocol:
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BALB/c mice are infected via aerosol with a low dose of M. tuberculosis Erdman strain.
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After a chronic infection is established (e.g., 3-4 weeks post-infection), treatment is initiated.
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Mice are treated with the anti-TB drug (e.g., rifampin, isoniazid) with or without this compound. This compound is typically administered orally.
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Treatment is administered for a specified period (e.g., 4 weeks).
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At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.
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The bacterial burden in the organs is quantified by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar and counting colony-forming units (CFU).
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The potentiation effect is determined by comparing the log10 CFU reduction in the combination therapy group to the monotherapy groups.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound (VX-853) for the treatment of tuberculosis. Further research and development would be required to assess its safety and efficacy in humans for this indication.
Conclusion
This compound demonstrates a compelling mechanism of action as an efflux pump inhibitor that potentiates the activity of key anti-tuberculosis drugs. Its dual action on both bacterial and host cell efflux pumps represents a novel strategy to combat drug-tolerant and drug-resistant M. tuberculosis. The preclinical data strongly support its potential as an adjunctive therapy to shorten and improve the efficacy of current TB treatment regimens. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic potential.
References
- 1. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis [frontiersin.org]
Timcodar as an efflux pump inhibitor in TB
An In-depth Technical Guide on Timcodar as an Efflux Pump Inhibitor in Tuberculosis
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. Efflux pumps, which actively transport antibiotics out of the bacterial cell, are a significant mechanism of both intrinsic and acquired drug resistance. This document provides a detailed technical overview of this compound (formerly VX-853), a novel efflux pump inhibitor (EPI), and its role as a potential adjuvant in TB therapy. This compound has been shown to potentiate the activity of several first- and second-line anti-TB drugs by inhibiting efflux mechanisms, thereby restoring or enhancing their efficacy. This guide synthesizes the available quantitative data, details the experimental protocols used in its evaluation, and visualizes the underlying mechanisms and workflows.
Introduction to this compound
This compound is a small molecule originally identified as a mammalian multidrug resistance inhibitor that was subsequently investigated for its activity against bacterial pathogens.[1][2] It has demonstrated the ability to inhibit bacterial efflux pumps, particularly in Gram-positive bacteria, and has shown significant promise in potentiating the activity of antimycobacterial agents against M. tuberculosis.[3][4][5] Its chemical formula is C43H45ClN4O6.
Mechanism of Action
This compound's primary mechanism as a TB therapy adjuvant is the inhibition of efflux pumps on the M. tuberculosis cell membrane. These pumps are responsible for extruding therapeutic agents, lowering their intracellular concentration and thus their effectiveness. By blocking these pumps, this compound increases the intracellular accumulation and retention of co-administered anti-TB drugs, restoring their potency. The activity of this compound is complex, suggesting it may involve both bacterial and host-targeted mechanisms, as its potentiation effects are drug-dependent and more pronounced within host macrophages.[3][4][5]
References
- 1. Inhibition of antibiotic efflux in bacteria by the novel multidrug resistance inhibitors biricodar (VX-710) and this compound (VX-853) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infection of macrophages with Mycobacterium tuberculosis induces global modifications to phagosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
The Early Discovery and Preclinical Research of Timcodar (VX-853): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Timcodar (VX-853) is a non-immunosuppressive derivative of the macrolide FK506, developed by Vertex Pharmaceuticals. Unlike its parent compound, this compound was engineered to not bind to the FK506-binding protein 12 (FKBP12), thereby avoiding the immunosuppressive effects associated with calcineurin inhibition. Early research into this compound has unveiled its potential across diverse therapeutic areas, including metabolic diseases, infectious diseases, and neuroprotection. This technical guide provides a comprehensive overview of the foundational preclinical research and discovery of this compound, with a focus on its mechanisms of action, key experimental findings, and detailed methodologies.
Core Research Areas and Mechanisms of Action
Initial investigations into this compound (VX-853) have primarily focused on three distinct areas: the inhibition of adipogenesis, the potentiation of antibiotics through the inhibition of bacterial efflux pumps, and neuroprotective effects linked to the modulation of glucocorticoid receptor signaling.
Inhibition of Adipogenesis
This compound has been identified as a potent inhibitor of adipogenesis, the process of pre-adipocyte differentiation into mature fat cells. This discovery has positioned this compound as a potential therapeutic agent for obesity and related metabolic disorders.
The anti-adipogenic effects of this compound are primarily mediated through the suppression of key transcriptional regulators of adipogenesis, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα)[1]. This compound's intervention in this pathway leads to a subsequent reduction in the expression of genes involved in lipid accumulation and storage.
A simplified signaling pathway for the inhibition of adipogenesis by this compound is illustrated below:
The following table summarizes key quantitative findings from in vitro studies on this compound's anti-adipogenic effects.
| Parameter | Cell Line | Concentration | Result | Reference |
| Lipid Accumulation Inhibition | 3T3-L1 | 1 µM | Significant inhibition (p < 0.001) | [2] |
| PPARγ mRNA Suppression | 3T3-L1 | 1 µM | Potent suppression (p < 0.01) | [2] |
| C/EBPα mRNA Suppression | 3T3-L1 | 1 µM | Potent suppression (p < 0.01) | [2] |
Bacterial Efflux Pump Inhibition
This compound has been shown to act as a bacterial efflux pump inhibitor (EPI), a mechanism that can restore the efficacy of antibiotics against resistant strains of bacteria.
Bacterial efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. This compound inhibits these pumps, leading to an accumulation of the co-administered antibiotic within the bacterium and enhancing its antimicrobial activity.
The experimental workflow to determine the efficacy of this compound as an efflux pump inhibitor is depicted below:
This compound has demonstrated synergistic effects with various antibiotics against Gram-positive bacteria. The table below presents a summary of the observed reductions in the Minimum Inhibitory Concentration (MIC) of several antibiotics when used in combination with this compound.
| Bacterium | Antibiotic | This compound (VX-853) Concentration | Fold Reduction in MIC | Reference |
| S. aureus ATCC 29213 | Levofloxacin | 4x MEC | 2-4 | [3][4] |
| S. aureus ATCC 29213 | Ciprofloxacin | 4x MEC | 2-4 | [3][4] |
| S. aureus ATCC 29213 | Norfloxacin | 4x MEC | 2-4 | [3][4] |
| S. aureus ATCC 29213 | Gentamicin | 4x MEC | 2-4 | [3][4] |
| S. aureus ATCC 29213 | Novobiocin | 4x MEC | 2-4 | [3][4] |
| S. aureus ATCC 29213 | Tetracycline | 4x MEC | 2-4 | [3][4] |
*MEC (Minimal Effective Concentration) is the minimal concentration of the efflux pump inhibitor that produces the maximal reduction in the substrate MIC.
Neuroprotection and Modulation of Glucocorticoid Receptor Signaling
Early studies have suggested a neuroprotective role for this compound, with evidence of improved nerve function in a rat model of drug-induced diabetic neuropathy. This effect is thought to be mediated through its interaction with high molecular weight FKBPs, such as FKBP51 and FKBP52, which are involved in the regulation of glucocorticoid receptor (GR) activity.
This compound, unlike FK506, does not bind to FKBP12. Instead, it appears to have a dual specificity for FKBP51 and FKBP52. These proteins are part of the chaperone machinery that regulates the activity of the glucocorticoid receptor. By modulating the interaction of these FKBPs with the GR, this compound can influence GR-mediated gene transcription, which plays a role in neuronal survival and function.
The relationship between this compound, FKBPs, and the glucocorticoid receptor is depicted in the following diagram:
Detailed Experimental Protocols
3T3-L1 Adipocyte Differentiation Assay
This protocol is used to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
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Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Induction of Differentiation: Two days post-confluence, induce differentiation by incubating the cells in DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. This is referred to as MDI medium.
-
Treatment with this compound: Add this compound (VX-853) at the desired concentrations to the MDI medium.
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Maturation: After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours.
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Maintenance: Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every two days.
-
Assessment of Adipogenesis: After 8-10 days, assess adipocyte differentiation by staining for lipid droplets with Oil Red O. Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at 510 nm.
Ethidium Bromide Efflux Assay
This assay is used to determine the ability of this compound to inhibit the efflux of ethidium bromide (EtBr), a substrate of many bacterial efflux pumps.
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Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.
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Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density.
-
Loading with EtBr: Incubate the bacterial suspension with EtBr at a final concentration that allows for its accumulation within the cells.
-
Initiation of Efflux: After the loading phase, centrifuge the cells, remove the EtBr-containing supernatant, and resuspend the cells in PBS containing glucose to energize the efflux pumps.
-
Treatment with this compound: Add this compound (VX-853) at various concentrations to the cell suspension.
-
Fluorescence Measurement: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr. The inhibitory effect of this compound is observed as a slower rate of fluorescence decay compared to the control (no inhibitor).
Assessment of Nerve Function in a Diabetic Neuropathy Animal Model
This protocol outlines a general approach to evaluating the neuroprotective effects of this compound in a streptozotocin (STZ)-induced diabetic rat model.
-
Induction of Diabetes: Induce diabetes in adult male Sprague-Dawley rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer. Confirm diabetes by measuring blood glucose levels.
-
Treatment with this compound: After the establishment of neuropathy (typically 4-6 weeks after STZ injection), administer this compound (VX-853) or vehicle to the diabetic rats daily for a specified period (e.g., 4 weeks).
-
Nerve Conduction Velocity (NCV) Measurement: Anesthetize the rats and measure motor and sensory NCV in the sciatic and tibial nerves using stimulating and recording electrodes. A decrease in NCV is indicative of neuropathy, and an improvement with this compound treatment suggests a neuroprotective effect.
-
Thermal and Mechanical Sensitivity Testing: Assess sensory neuropathy by measuring the withdrawal latency of the hind paw in response to a thermal stimulus (e.g., radiant heat) or a mechanical stimulus (e.g., von Frey filaments). An increased withdrawal latency indicates hypoalgesia, a symptom of advanced neuropathy.
-
Histopathological Analysis: At the end of the treatment period, collect nerve tissues (e.g., sciatic nerve) for histological examination to assess nerve fiber morphology and density.
Conclusion
The early research on this compound (VX-853) has established it as a multifaceted investigational compound with a unique pharmacological profile. Its ability to inhibit adipogenesis, potentiate the effects of antibiotics, and exert neuroprotective effects through novel mechanisms distinct from its parent compound, FK506, highlights its potential for further development in several therapeutic areas. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the continued exploration of this compound and related molecules. Further studies are warranted to fully elucidate its clinical potential and to translate these promising preclinical findings into therapeutic applications.
References
Timcodar: A Technical Guide to its Chemical Structure, Properties, and Function as an Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timcodar, also known as VX-853, is a potent efflux pump inhibitor (EPI) that has garnered significant attention for its ability to potentiate the efficacy of antibiotics, particularly those used in the treatment of tuberculosis (TB).[1][2] By blocking the action of efflux pumps in both pathogenic bacteria and host cells, this compound effectively increases the intracellular concentration of co-administered drugs, overcoming a key mechanism of drug resistance.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the chemical formula C43H45ClN4O6.[4][5] Its structure and key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide | [5] |
| Synonyms | VX-853 | [6] |
| Molecular Formula | C43H45ClN4O6 | [4][5] |
| Molecular Weight | 749.3 g/mol | [4][5] |
| SMILES | CN(--INVALID-LINK--C(=O)N(Cc2ccccc2)C(CCc3ccncc3)CCc4ccncc4)C(=O)C(=O)c5cc(c(c(c5)OC)OC)OC | [4] |
| InChI | InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3/t37-/m0/s1 | [4] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of efflux pumps, which are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of cells.[3][7] In the context of Mycobacterium tuberculosis (Mtb), this compound has a dual effect: it inhibits both bacterial and host macrophage efflux pumps.[1][8] This leads to an increased intracellular concentration of anti-TB drugs within the mycobacteria and the infected macrophages, thereby enhancing their therapeutic effect.[1] One of the key bacterial efflux pumps implicated in Mtb drug resistance and potentially targeted by this compound is Rv1258c.[2][3][4][5]
In Vitro and In Vivo Efficacy
Numerous studies have demonstrated the ability of this compound to potentiate the activity of various anti-TB drugs.
In Vitro Activity
| Assay | Organism/Cell Line | Drug Combination | Result | Reference |
| MIC | M. tuberculosis (broth culture) | This compound alone | 19 µg/mL | [1] |
| IC50 | M. tuberculosis-infected macrophages | This compound alone | 1.9 µg/mL | [1][8] |
| Synergy | M. tuberculosis (broth culture) | This compound + Rifampin, Bedaquiline, Clofazimine | Synergistic | [1] |
| Synergy | M. tuberculosis-infected macrophages | This compound + Rifampin, Moxifloxacin, Bedaquiline | Synergistic | [1][8] |
In Vivo Activity (Mouse Model of Tuberculosis)
| Drug Combination | Effect | Reference |
| This compound + Rifampin | 1.0 log10 reduction in lung bacterial burden compared to Rifampin alone | [1][8] |
| This compound + Isoniazid | 0.4 log10 reduction in lung bacterial burden compared to Isoniazid alone | [1][8] |
| This compound + Rifampin + Isoniazid | Reduced likelihood of relapse in a chronic infection model | [1][6] |
| This compound + Bedaquiline | Increased plasma exposure of Bedaquiline | [1][6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro Synergy Testing: Checkerboard Assay
This protocol is used to assess the synergistic interaction between this compound and an anti-TB drug against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
96-well microtiter plates
-
This compound and anti-TB drug stock solutions
-
M. tuberculosis H37Rv culture in mid-log phase
-
Resazurin solution
Procedure:
-
Prepare serial twofold dilutions of the anti-TB drug horizontally and this compound vertically in a 96-well plate.
-
Inoculate each well with M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells with each drug alone and a drug-free control.
-
Incubate the plates at 37°C for 7 days.
-
Add resazurin solution to each well and incubate for a further 24-48 hours.
-
Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination, defined as the lowest concentration that prevents a color change of resazurin from blue to pink.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.
Macrophage Infection Model
This protocol assesses the activity of this compound within the intracellular environment where M. tuberculosis resides.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
DMEM supplemented with 10% FBS
-
M. tuberculosis H37Rv culture
-
This compound and anti-TB drug solutions
-
Sterile water with 0.05% Tween 80
-
Middlebrook 7H11 agar plates
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh media containing serial dilutions of this compound, the anti-TB drug, or their combination.
-
Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.
-
Lyse the macrophages with sterile water containing 0.05% Tween 80.
-
Prepare serial dilutions of the lysate and plate on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the intracellular bacterial load.
In Vivo Mouse Model of Tuberculosis
This protocol evaluates the efficacy of this compound in a living organism.
Materials:
-
BALB/c mice
-
M. tuberculosis Erdman strain
-
Aerosol infection chamber
-
This compound and anti-TB drug formulations for oral gavage
-
Sterile PBS with 0.05% Tween 80
-
Middlebrook 7H11 agar plates
Procedure:
-
Infect mice with a low dose of M. tuberculosis Erdman via the aerosol route.
-
After 4 weeks to establish a chronic infection, randomize mice into treatment groups (e.g., vehicle control, anti-TB drug alone, this compound alone, combination therapy).
-
Administer drugs via oral gavage daily, 5 days a week, for 4-8 weeks.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS with 0.05% Tween 80.
-
Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs.
-
For relapse studies, a cohort of mice is held for an additional period without treatment after the initial treatment course, followed by CFU enumeration to assess bacterial regrowth.
Conclusion
This compound represents a promising adjuvant therapy for tuberculosis by effectively inhibiting efflux pumps in both the pathogen and host cells. Its ability to restore and enhance the activity of existing anti-TB drugs highlights the potential of efflux pump inhibition as a strategy to combat antibiotic resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other efflux pump inhibitors.
References
- 1. Piperine as an inhibitor of Rv1258c, a putative multidrug efflux pump of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis [frontiersin.org]
- 5. Molecular modelling and simulation studies of the Mycobacterium tuberculosis multidrug efflux pump protein Rv1258c | PLOS One [journals.plos.org]
- 6. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Efflux Pump Inhibitor Timcodar: A Technical Whitepaper on its Adjuvant Efficacy in Non-Replicating Persistent Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), particularly its non-replicating persistent form, presents a formidable challenge to global health, necessitating novel therapeutic strategies. This document provides a comprehensive technical overview of Timcodar (formerly VX-853), an efflux pump inhibitor, and its role as a potentiating agent for conventional anti-tuberculosis drugs. By inhibiting efflux pumps in both Mycobacterium tuberculosis and host macrophages, this compound increases intracellular drug concentrations, thereby enhancing efficacy against drug-susceptible and potentially drug-resistant bacilli. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in this promising area.
Introduction: The Challenge of Non-Replicating Persistent TB
A significant hurdle in TB therapy is the presence of non-replicating or dormant bacilli, which exhibit phenotypic tolerance to many standard antibiotics.[1][2] These persistent bacteria, often found within the caseous necrotic core of granulomas, are a primary reason for the prolonged duration of current treatment regimens and a source of treatment relapse.[1] Efflux pumps, present in both M. tuberculosis and host cells like macrophages, actively expel antimicrobial agents, lowering their intracellular concentration and contributing to this drug tolerance.[3][4] this compound, an efflux pump inhibitor, has been investigated for its ability to counteract this mechanism and restore the potency of existing anti-TB drugs.[3][4]
Mechanism of Action: A Dual Approach
This compound's efficacy as an adjuvant in TB therapy stems from its dual action on both bacterial and host cell efflux pumps.[3][4]
Inhibition of M. tuberculosis Efflux Pumps
M. tuberculosis possesses a number of efflux pumps that can extrude a variety of anti-TB drugs. While this compound's specific mycobacterial targets are still under full investigation, its ability to potentiate drugs like rifampin, bedaquiline, and clofazimine in broth culture suggests a direct inhibitory effect on bacterial efflux mechanisms.[3][4] By blocking these pumps, this compound increases the intracellular concentration of the co-administered antibiotic, enhancing its bactericidal or bacteriostatic effect.
Modulation of Host Macrophage Efflux Pumps
A key aspect of this compound's activity is its effect on host macrophages, the primary niche for M. tuberculosis. The bacterium has been shown to upregulate the expression and activity of the P-glycoprotein (P-gp, encoded by the MDR1 or ABCB1 gene) efflux pump in infected macrophages.[5][6][7][8] This host-driven efflux further reduces the effective intracellular concentration of anti-TB drugs. This compound, as a mammalian efflux pump inhibitor, is proposed to counteract this effect, leading to higher and more sustained levels of antibiotics within the infected macrophage.[3]
Signaling Pathways and Experimental Workflows
Host Macrophage P-glycoprotein Upregulation by M. tuberculosis
Research has elucidated a signaling pathway by which M. tuberculosis upregulates P-glycoprotein in host macrophages. The infection leads to an increase in microRNA-431 (miR-431), which in turn suppresses Heat Shock Factor 1 (HSF1). HSF1 is a known transcriptional regulator of the MDR1 gene. By suppressing HSF1, the bacterium effectively increases the expression of P-glycoprotein, enhancing drug efflux from the macrophage.[6][7]
Caption: M. tb-induced P-glycoprotein upregulation in macrophages.
Proposed Mechanism of this compound Action in Macrophages
This compound is hypothesized to directly inhibit the P-glycoprotein pump on the macrophage surface. This action blocks the efflux of co-administered anti-TB drugs, leading to their accumulation within the cell and enhanced killing of intracellular non-replicating M. tuberculosis.
Caption: this compound's proposed inhibition of macrophage P-glycoprotein.
Experimental Workflow for In Vivo Efficacy Testing
The in vivo efficacy of this compound is typically assessed using a mouse model of chronic tuberculosis infection. This workflow involves establishing the infection, administering treatment regimens, and quantifying the bacterial load in the lungs.
Caption: Workflow for a mouse model of chronic TB infection.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound Alone and in Combination
| Assay Type | Organism/Cell Line | Compound(s) | MIC / IC₅₀ (µg/mL) | Synergy Observed |
| Broth Microdilution | M. tuberculosis | This compound | 19 | N/A |
| Broth Microdilution | M. tuberculosis | This compound + Rifampin | - | Yes |
| Broth Microdilution | M. tuberculosis | This compound + Bedaquiline | - | Yes |
| Broth Microdilution | M. tuberculosis | This compound + Clofazimine | - | Yes |
| Intracellular (Macrophage) | M. tuberculosis | This compound | 1.9 | N/A |
| Intracellular (Macrophage) | M. tuberculosis | This compound + Rifampin | - | Yes |
| Intracellular (Macrophage) | M. tuberculosis | This compound + Moxifloxacin | - | Yes |
| Intracellular (Macrophage) | M. tuberculosis | This compound + Bedaquiline | - | Yes |
| Data sourced from Grossman et al., 2015.[3][4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of TB Lung Infection
| Treatment Group | Duration | Log₁₀ Reduction in Lung CFU (vs. Untreated) | Log₁₀ Reduction (vs. Drug Alone) |
| Rifampin | 4 weeks | - | N/A |
| Rifampin + this compound | 4 weeks | - | 1.0 |
| Isoniazid | 4 weeks | - | N/A |
| Isoniazid + this compound | 4 weeks | - | 0.4 |
| Rifampin + Isoniazid | 9 or 12 weeks | - | N/A |
| Rifampin + Isoniazid + this compound | 9 or 12 weeks | Reduced likelihood of relapse | - |
| Data sourced from Grossman et al., 2015.[3][4] |
Key Experimental Protocols
In Vitro Synergy Testing (Checkerboard Assay)
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with anti-TB drugs.
Methodology:
-
Preparation of Reagents: Stock solutions of this compound and the anti-TB drug of interest are prepared in a suitable solvent (e.g., DMSO) and then diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of the anti-TB drug are made. Along the y-axis, serial twofold dilutions of this compound are made. This creates a matrix of varying concentrations of both compounds.
-
Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared to a specific turbidity (e.g., McFarland standard 0.5) and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plate is sealed and incubated at 37°C for 7-14 days.
-
Assessment of Growth: Bacterial growth is assessed either visually, by measuring optical density at 600 nm, or using a growth indicator such as resazurin. The Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination is determined.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Intracellular Activity in Macrophages
Objective: To evaluate the effect of this compound on the activity of anti-TB drugs against intracellular M. tuberculosis.
Methodology:
-
Cell Culture: A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Infection: The differentiated macrophages are infected with M. tuberculosis (often a luminescent or fluorescent reporter strain for easier quantification) at a specific multiplicity of infection (MOI), for example, 1:1. The infection is allowed to proceed for several hours, after which extracellular bacteria are washed away.
-
Drug Treatment: The infected macrophages are then treated with various concentrations of the anti-TB drug with or without a fixed concentration of this compound.
-
Incubation: The treated, infected cells are incubated for a period of 3 to 5 days.
-
Quantification of Bacterial Load: The intracellular bacterial load is quantified. If a reporter strain is used, luminescence or fluorescence is measured. Alternatively, the macrophages are lysed, and the lysate is serially diluted and plated on Middlebrook 7H10 or 7H11 agar to determine CFU counts.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated for the anti-TB drug in the presence and absence of this compound. A significant reduction in the IC₅₀ in the presence of this compound indicates potentiation.
Chronic Mouse Model of Tuberculosis
Objective: To assess the in vivo efficacy of this compound in combination with standard TB drugs to reduce bacterial burden and prevent relapse.
Methodology:
-
Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis (e.g., Erdman or H37Rv strain) to establish a pulmonary infection of approximately 100-200 CFU in the lungs.
-
Establishment of Chronic Infection: The infection is allowed to establish for 6-8 weeks, at which point a stable, high bacterial burden is present in the lungs, mimicking chronic human TB.
-
Treatment Regimen: Mice are randomized into treatment groups: vehicle control, anti-TB drug alone (e.g., rifampin at 10 mg/kg), this compound alone (e.g., 200 mg/kg), and the combination of the anti-TB drug and this compound. Drugs are typically administered by oral gavage, 5 days a week. This compound may be administered several hours before the anti-TB drug to ensure inhibition of efflux pumps.
-
Duration and Endpoints: Treatment is carried out for a defined period (e.g., 4, 8, or 12 weeks). At the end of the treatment phase, a subset of mice from each group is euthanized, and their lungs are harvested for CFU enumeration.
-
Relapse Study: To assess for sterilizing activity, another subset of mice is left untreated for an additional period (e.g., 8 weeks) after the completion of therapy. These mice are then euthanized, and their lungs are cultured to determine if the infection has relapsed.
-
Data Analysis: The mean log₁₀ CFU counts in the lungs of different treatment groups are compared. A statistically significant greater reduction in CFU in the combination group compared to the single-drug group indicates in vivo potentiation. A lower proportion of mice with positive lung cultures in the combination group after the relapse phase indicates improved sterilizing activity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for host- and pathogen-directed therapy against non-replicating persistent tuberculosis. Its ability to potentiate the effects of key anti-TB drugs, particularly rifampin, both in vitro and in vivo, warrants further investigation. Future research should focus on:
-
Identifying the specific M. tuberculosis efflux pumps inhibited by this compound.
-
Confirming the direct inhibition of macrophage P-glycoprotein by this compound and elucidating the downstream consequences on cellular signaling.
-
Evaluating the efficacy of this compound in combination with a broader range of anti-TB drugs against drug-resistant strains of M. tuberculosis.
-
Conducting further preclinical studies in more advanced animal models that better replicate human granuloma pathology (e.g., C3HeB/FeJ mice).
A deeper understanding of this compound's multifaceted mechanism of action will be crucial for its potential translation into a clinical setting, where it could contribute to shorter, more effective, and relapse-free treatment regimens for tuberculosis.
References
- 1. Fighting tuberculosis by drugs targeting nonreplicating Mycobacterium tuberculosis bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple model for testing drugs against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of Mycobacterium tuberculosis Enhancement of Macrophage P-Glycoprotein Expression and Activity on Intracellular Survival During Antituberculosis Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Host-Targeted Effects of Timcodar: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timcodar (formerly VX-853) is a potent, third-generation, non-immunosuppressive derivative of the macrolide FK506. It has emerged as a significant area of investigation, particularly for its role as an efflux pump inhibitor (EPI). In the landscape of infectious diseases, particularly tuberculosis (TB), the strategy of targeting host cellular mechanisms to augment the efficacy of antimicrobial agents is gaining considerable traction. This technical guide delves into the core of this compound's host-targeted effects, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex interplay of signaling pathways involved in its mechanism of action. The primary focus is on its activity within macrophages, the principal host cells for Mycobacterium tuberculosis (Mtb).
The antimycobacterial drug-potentiating activity of this compound is multifaceted and dependent on the specific drug it is combined with, involving both bacterial and host-targeted mechanisms.[1] Its ability to inhibit mammalian efflux pumps makes it a promising candidate for host-directed therapy, aiming to increase intracellular concentrations of anti-TB drugs and overcome multidrug resistance.[2][3]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the synergistic effects of this compound with various antimycobacterial agents.
Table 1: In Vitro Efficacy of this compound Against Mycobacterium tuberculosis
| Metric | Condition | This compound Alone | This compound in Combination | Drug Combination | Fold Increase in Potency | Reference |
| MIC | Broth Culture | 19 µg/ml | - | - | - | [1][4] |
| IC50 | Mtb-infected Macrophages | - | 1.9 µg/ml | Rifampin, Moxifloxacin, Bedaquiline | ~10-fold | [1][4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis Lung Infection
| Drug Combination | Log10 Reduction in Bacterial Burden (Lung) Compared to Drug Alone | Reference |
| This compound + Rifampin | 1.0 | [1][4] |
| This compound + Isoniazid | 0.4 | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the cited studies on this compound.
In Vitro Drug Susceptibility Testing
-
Bacterial Strains and Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).
-
Minimum Inhibitory Concentration (MIC) Assay:
-
A twofold serial dilution of this compound and comparator drugs is prepared in a 96-well microplate.
-
An inoculum of Mtb is added to each well to a final concentration of approximately 5 x 105 CFU/ml.
-
Plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the drug that inhibits visible growth of Mtb.
-
Macrophage Infection Assays
-
Cell Lines: Human monocyte-derived macrophages (hMDMs) or murine macrophage cell lines (e.g., J774A.1) are used.
-
Infection Protocol:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
The cells are then infected with Mtb at a specified multiplicity of infection (MOI), typically 1:1 or 10:1.
-
After a phagocytosis period (e.g., 4 hours), extracellular bacteria are removed by washing with antibiotic-containing medium.
-
-
Drug Treatment and Viability Assessment:
-
Infected macrophages are treated with serial dilutions of this compound, an anti-TB drug, or a combination of both.
-
After a defined incubation period (e.g., 72 hours), macrophage viability can be assessed using assays like the CellTiter-Glo Luminescent Cell Viability Assay.
-
To determine the intracellular bacterial load, macrophages are lysed with a solution of 0.1% saponin, and the lysate is serially diluted and plated on Middlebrook 7H10 agar plates.
-
Colony-forming units (CFUs) are counted after incubation at 37°C for 3-4 weeks.
-
The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces bacterial CFU by 50% compared to untreated controls.
-
In Vivo Mouse Model of Tuberculosis
-
Animal Model: C57BL/6 mice are commonly used.
-
Infection: Mice are infected with a low-dose aerosol of Mtb H37Rv to establish a lung infection.
-
Drug Treatment:
-
Treatment is initiated several weeks post-infection when a chronic infection is established.
-
Mice are treated with vehicle control, this compound alone, an anti-TB drug alone, or a combination of this compound and the anti-TB drug.
-
Drugs are typically administered orally or via gavage for a specified duration (e.g., 4-8 weeks).
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.
-
Organs are homogenized, and serial dilutions of the homogenates are plated on 7H10 agar.
-
CFUs are counted after 3-4 weeks of incubation to determine the bacterial load.
-
Signaling Pathways and Mechanisms of Action
This compound's primary host-targeted mechanism involves the inhibition of efflux pumps in macrophages. These pumps, such as P-glycoprotein (ABCB1), are ATP-binding cassette (ABC) transporters that can actively transport a wide range of substrates, including antibiotics, out of the cell. Mycobacterium tuberculosis infection has been shown to upregulate the expression of these pumps in macrophages, contributing to the reduced efficacy of anti-TB drugs.[5][6] By inhibiting these pumps, this compound increases the intracellular concentration of co-administered antibiotics, thereby enhancing their antimycobacterial activity.
While the direct downstream signaling consequences of this compound-mediated efflux pump inhibition are not yet fully elucidated, it is crucial to understand the broader context of macrophage signaling during Mtb infection. The following diagrams illustrate the general signaling pathways activated in macrophages upon Mtb infection and the proposed mechanism of this compound's action.
Upon infection, Mycobacterium tuberculosis triggers a cascade of signaling events within the macrophage, primarily through the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, resulting in the production of various cytokines and chemokines that orchestrate the immune response. Some bacterial ABC transporters have been shown to modulate host cell immune responses, potentially through the NF-κB and p38 pathways.[7]
References
- 1. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (VX-853) Is a Non-FKBP12 Binding Macrolide Derivative That Inhibits PPARγ and Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of Mycobacterium tuberculosis Enhancement of Macrophage P-Glycoprotein Expression and Activity on Intracellular Survival During Antituberculosis Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rv1273c, an ABC transporter of Mycobacterium tuberculosis promotes mycobacterial intracellular survival within macrophages via modulating the host cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Protocols for Assessing Synergistic Activity of Timcodar
Audience: Researchers, scientists, and drug development professionals.
Introduction
Timcodar (formerly VX-853) is recognized as an efflux pump inhibitor.[1][2] Efflux pumps are proteins present in both mammalian and microbial cells that can actively transport a wide range of substrates, including therapeutic drugs, out of the cell. This mechanism can reduce the intracellular concentration of a drug, diminishing its efficacy and contributing to the development of drug resistance. By inhibiting these pumps, compounds like this compound can restore or enhance the activity of co-administered drugs.[2][3]
This application note provides detailed protocols for testing the synergistic potential of this compound in combination with other therapeutic agents in vitro. Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4] Quantifying synergy is crucial in drug development to identify combinations that can increase therapeutic efficacy, overcome resistance, or reduce dosages to minimize toxicity.[5][6]
The most common methodologies for quantifying synergy are the Chou-Talalay method, which calculates a Combination Index (CI), and the associated graphical representation, the isobologram.[7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.[8][9]
Mechanism of Action: this compound as a Synergistic Agent
This compound's primary mechanism involves the inhibition of efflux pumps. In the context of a combination therapy, this compound blocks the pump responsible for expelling a partner drug, leading to its accumulation inside the cell and enhanced activity at its target site. This mechanism has been demonstrated to potentiate the effects of several antimycobacterial agents against Mycobacterium tuberculosis.[1][3]
Caption: Mechanism of this compound-mediated drug synergy.
Experimental Protocol: Checkerboard Synergy Assay
This protocol outlines a checkerboard dilution method in a 96-well plate format to assess the synergy between this compound and a partner drug. The endpoint is measured using the MTT cell viability assay, a colorimetric assay for assessing cell metabolic activity.[10]
Materials
-
Target cells (e.g., cancer cell line, or macrophage cell line like THP-1 for infection models)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
This compound and partner drug(s)
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow
Caption: Workflow for in vitro synergy testing.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture and harvest cells in their logarithmic growth phase.
-
Determine cell viability and count using a method like trypan blue exclusion.
-
Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the perimeter filled with sterile PBS to minimize evaporation.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂, to allow cells to attach.[11]
-
-
Drug Preparation and Addition (Checkerboard):
-
Prepare stock solutions of this compound and the partner drug in DMSO and then dilute them in culture medium to create a range of concentrations (e.g., 8x, 4x, 2x, 1x, 0.5x, 0.25x, 0.125x of the IC₅₀).
-
Remove the medium from the wells and add 50 µL of this compound dilutions horizontally and 50 µL of the partner drug dilutions vertically.
-
Include wells for each drug alone, as well as untreated (vehicle control) and no-cell (blank) controls.
-
-
Incubation:
-
Return the plate to the incubator for a period relevant to the cell line and drug mechanism (typically 48-72 hours).
-
-
MTT Assay:
-
After incubation, carefully add 10-20 µL of MTT stock solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Correct the absorbance readings by subtracting the average absorbance of the blank wells.
-
Calculate the percent inhibition for each well using the formula: % Inhibition = (1 - (Abs_treated / Abs_vehicle_control)) * 100
-
-
Quantify Synergy using Combination Index (CI):
-
Use a specialized software like CompuSyn or CalcuSyn, which employs the Chou-Talalay method to calculate CI values.[11]
-
The CI is calculated based on the doses of each drug alone and in combination that are required to produce a certain level of effect (e.g., 50% inhibition).
-
The results are interpreted as follows:
-
Caption: Interpretation of Combination Index (CI) values.
-
Visualize with Isobologram:
-
An isobologram is a graphical representation of synergy.[12][13] The concentrations of Drug A and Drug B required to produce a specific effect (e.g., IC₅₀) are plotted on the x and y axes, respectively.
-
A straight line connecting these two points represents additivity. Data points for combination treatments that fall below this line indicate synergy, while points above it indicate antagonism.[13]
-
Data Presentation Tables
Quantitative data should be summarized in clear, well-structured tables for easy interpretation.
Table 1: Percent Inhibition of Target Cells (Example data for a fixed concentration of this compound)
| Partner Drug Conc. (µM) | % Inhibition (Partner Drug Alone) | % Inhibition (Partner Drug + X µM this compound) |
| 0 | 0% | 15% (this compound Alone) |
| 0.1 | 10% | 45% |
| 0.5 | 25% | 75% |
| 1.0 | 50% | 92% |
| 2.0 | 70% | 98% |
Table 2: Combination Index (CI) Values (Calculated from checkerboard assay data)
| % Effect (Inhibition) | This compound (µM) | Partner Drug (µM) | Combination Index (CI) | Interpretation |
| 50% | 0.8 | 0.2 | 0.45 | Synergy |
| 75% | 1.5 | 0.5 | 0.62 | Synergy |
| 90% | 2.5 | 1.1 | 0.88 | Synergy |
Conclusion
The protocols described provide a robust framework for evaluating the synergistic potential of this compound in combination with other therapeutic agents. By employing a checkerboard assay design and analyzing the data with the Chou-Talalay method, researchers can quantitatively determine whether a drug combination is synergistic, additive, or antagonistic. This information is invaluable for prioritizing drug combinations for further preclinical and clinical development, with the ultimate goal of creating more effective therapeutic regimens.
References
- 1. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay and synergism evaluation [bio-protocol.org]
- 12. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Application Notes and Protocols: Utilizing Timcodar in Mycobacterium tuberculosis Infected Macrophage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, is a formidable intracellular pathogen that primarily resides and replicates within host macrophages. The ability of M. tuberculosis to survive and persist within these phagocytic cells is a key aspect of its pathogenesis and presents a significant challenge for effective treatment. One of the mechanisms contributing to the survival of M. tuberculosis within macrophages is the expression of efflux pumps, which can actively transport antimicrobial agents out of the bacterium, thereby reducing their intracellular concentration and efficacy.
Timcodar (formerly VX-853) is an efflux pump inhibitor that has demonstrated significant potential in augmenting the activity of antituberculosis drugs.[1][2] When used in combination with existing anti-TB agents, this compound has been shown to enhance their potency against M. tuberculosis, particularly within the context of infected macrophages.[1][2] These application notes provide a comprehensive overview of the use of this compound in M. tuberculosis infected macrophage models, including its mechanism of action, protocols for in vitro studies, and a summary of key quantitative data.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial efflux pumps. In M. tuberculosis, these pumps can be induced upon infection of macrophages, contributing to tolerance against antibiotics like rifampin (RIF).[1] By blocking these pumps, this compound increases the intracellular concentration of co-administered antibiotics, thereby enhancing their bactericidal or bacteriostatic effects.[1] While the primary target of this compound is the mycobacterial efflux pump, the improved efficacy of antibiotics within the macrophage can indirectly influence host cell signaling pathways involved in the control of M. tuberculosis infection, such as autophagy and apoptosis. The potentiation of antibiotic activity by this compound appears to be complex and dependent on the specific drug it is combined with, suggesting the involvement of both bacterial and host-targeted mechanisms.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a general experimental workflow for its evaluation in macrophage models.
References
Application Notes and Protocols for Evaluating Timcodar Efficacy in Animal Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of bacterial efflux pumps, which are known to contribute to antibiotic resistance. Timcodar (formerly VX-853) is an efflux pump inhibitor that has shown potential in augmenting the efficacy of existing anti-TB drugs.[2][3] When used in combination, this compound can increase the intracellular concentration of antibiotics, thereby enhancing their bactericidal or bacteriostatic effects.[2][3] These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in combination with first-line TB drugs in established murine models of tuberculosis.
Mechanism of Action: Potentiation of Anti-TB Drugs
This compound's primary mechanism of action is the inhibition of bacterial efflux pumps. In M. tuberculosis, these pumps can actively transport antibiotics out of the cell, reducing their effective concentration at the target site. By blocking these pumps, this compound increases the intracellular accumulation and retention of co-administered anti-TB drugs, such as rifampin and isoniazid, leading to enhanced mycobacterial killing.[2][3] Evidence also suggests that this compound may have complex, drug-dependent potentiating activities involving both bacterial and host-targeted mechanisms.[2]
Caption: Proposed mechanism of this compound action.
Animal Models for Efficacy Evaluation
The mouse model is the most widely used preclinical model for evaluating the efficacy of new TB drugs and treatment regimens.[4][5] Its advantages include cost-effectiveness, the availability of immunological reagents, and a generally good correlation between drug efficacy in mice and humans.[4] Commonly used mouse strains for TB research include BALB/c and C57BL/6.[5] Infection is typically established via a low-dose aerosol route to mimic the natural route of human infection, leading to a chronic and progressive lung infection.[4][6]
Data Presentation: Efficacy of this compound in Combination Therapy
The following table summarizes the in vivo efficacy of this compound in combination with rifampin (RIF) and isoniazid (INH) in a murine model of chronic TB infection. Data is adapted from a key study on this compound's potentiation of antimycobacterial agents.[2][3]
| Treatment Group | Dosage (mg/kg/day) | Mean Bacterial Burden in Lungs (log10 CFU ± SD) | Reduction in Bacterial Burden vs. Monotherapy (log10 CFU) |
| Untreated Control | - | 6.5 ± 0.2 | - |
| Rifampin (RIF) | 10 | 5.5 ± 0.3 | - |
| RIF + this compound | 10 + 200 | 4.5 ± 0.4 | 1.0 |
| Isoniazid (INH) | 25 | 6.1 ± 0.3 | - |
| INH + this compound | 25 + 200 | 5.7 ± 0.2 | 0.4 |
Experimental Workflow
The evaluation of this compound's efficacy in a murine model of TB follows a standardized workflow, from infection to the final assessment of bacterial load and relapse.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocols
Protocol 1: Low-Dose Aerosol Infection of Mice with Mycobacterium tuberculosis
This protocol describes the establishment of a chronic pulmonary TB infection in mice using a low-dose aerosol exposure system.[4][6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Aerosol exposure chamber (e.g., Glas-Col or similar)
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of M.tb Inoculum:
-
Culture M.tb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).
-
Pellet the bacteria by centrifugation and wash twice with PBS-Tween 80.
-
Resuspend the pellet in PBS-Tween 80 and briefly sonicate to create a single-cell suspension.
-
Adjust the bacterial concentration to achieve the desired inoculum for the aerosol chamber. This needs to be calibrated for each specific chamber to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.
-
-
Aerosol Infection:
-
Place the mice in the restraining devices of the aerosol exposure chamber.
-
Load the calibrated bacterial suspension into the nebulizer of the chamber.
-
Run the aerosolization program according to the manufacturer's instructions.
-
After exposure, hold the mice in the chamber for a designated period to allow for settling of aerosols before returning them to their cages.
-
-
Confirmation of Infection Dose:
-
One day post-infection, euthanize a subset of mice (3-4 animals).
-
Aseptically remove the lungs and homogenize in PBS-Tween 80.
-
Plate serial dilutions of the lung homogenate on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the initial bacterial deposition in the lungs.
-
-
Establishment of Chronic Infection:
-
House the remaining infected mice under BSL-3 conditions for 4-6 weeks to allow the infection to become chronic before initiating treatment.
-
Protocol 2: Drug Formulation and Administration by Oral Gavage
This protocol details the preparation and administration of this compound in combination with rifampin and isoniazid to infected mice.
Materials:
-
This compound, Rifampin (RIF), Isoniazid (INH) powders
-
Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose with 0.5% Tween 80 in water)
-
Sterile water
-
Balance, weigh boats, spatulas
-
Mortar and pestle or homogenizer
-
Oral gavage needles (18-20 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Drug Formulation:
-
Calculate the required amount of each drug based on the mean body weight of the mice and the desired dosage (e.g., this compound 200 mg/kg, RIF 10 mg/kg, INH 25 mg/kg).
-
For combination therapy, weigh and mix the required amounts of the drug powders.
-
Prepare the vehicle solution.
-
Gradually add the drug powder(s) to the vehicle while triturating or homogenizing to create a uniform suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle against the mouse (from the tip of the nose to the last rib) to determine the correct insertion depth.
-
Insert the ball-tipped gavage needle into the diastema of the mouth and gently advance it along the palate into the esophagus. Do not force the needle.
-
Once the needle is correctly positioned, slowly administer the drug suspension (typically 0.2 mL for a 20-25g mouse).
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 3: Assessment of Bacterial Burden (CFU Enumeration)
This protocol describes the method for quantifying the number of viable M.tb in the lungs and spleen of treated and control mice.
Materials:
-
Sterile PBS with 0.05% Tween 80
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Sterile dissecting tools
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Sterile conical tubes (15 mL or 50 mL)
-
Incubator (37°C)
Procedure:
-
Tissue Collection:
-
Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Aseptically remove the entire lung and spleen and place them in separate pre-weighed sterile tubes containing a known volume of PBS-Tween 80.
-
-
Tissue Homogenization:
-
Homogenize the tissues until no visible clumps remain.
-
-
Plating and Incubation:
-
Prepare 10-fold serial dilutions of the tissue homogenates in PBS-Tween 80.
-
Plate 100 µL of each appropriate dilution onto 7H11 agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
CFU Calculation:
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the number of CFU per gram of tissue using the following formula: CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in g)
-
Log-transform the final CFU values for statistical analysis.
-
Protocol 4: Relapse Study for Assessing Sterilizing Activity
This protocol is designed to evaluate the ability of a treatment regimen to achieve a durable cure by assessing bacterial regrowth after cessation of therapy.[7]
Materials:
-
Infected and treated mice from different regimen groups.
-
Materials for CFU enumeration (as in Protocol 3).
Procedure:
-
Treatment Phase:
-
Treat different groups of infected mice with the experimental regimens (e.g., RIF+this compound, standard therapy) for a defined period (e.g., 2, 3, or 4 months).
-
-
Cessation of Treatment:
-
At the end of the treatment period, cease all drug administration.
-
-
Observation Period (Relapse Phase):
-
House the mice for an additional period without treatment, typically 3 months.[7] During this time, monitor the animals for any signs of disease recurrence.
-
-
Assessment of Relapse:
-
At the end of the observation period, euthanize all remaining mice.
-
Aseptically harvest the lungs and spleens and homogenize the entire organs.
-
Plate the entire homogenate onto multiple 7H11 agar plates to detect any low numbers of residual bacteria.
-
Incubate the plates for up to 8 weeks.
-
A mouse is considered to have relapsed if one or more colonies of M.tb are detected in the lung or spleen homogenates.
-
The efficacy of the regimen is determined by the proportion of relapse-free mice in each group.
-
Protocol 5: Histopathological Analysis of Lung Tissue
This protocol provides a basic framework for the histological assessment of lung pathology.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Ziehl-Neelsen (acid-fast) stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
After euthanasia, perfuse the lungs with 10% neutral buffered formalin via the trachea to ensure proper inflation and fixation.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) of the paraffin-embedded lung tissue using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain one set of slides with H&E to visualize tissue architecture, inflammatory infiltrates, and granulomatous lesions.
-
Stain another set of slides with Ziehl-Neelsen to detect acid-fast bacilli within the lung tissue.
-
-
Microscopic Evaluation:
-
Examine the stained slides under a light microscope.
-
Assess and score the lung sections for parameters such as the extent of inflammation, size and organization of granulomas, and the presence of necrosis.
-
Correlate the histopathological findings with the bacterial burden data.
-
References
- 1. simulations-plus.com [simulations-plus.com]
- 2. Mathematical Models of Tuberculosis Reactivation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Measuring the Potentiation of Antibiotics by Timcodar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timcodar (formerly VX-853) is a potent inhibitor of efflux pumps in both mammalian and bacterial cells.[1] Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the cell, thereby reducing the intracellular concentration of the drug and conferring resistance. By inhibiting these pumps, this compound can restore or enhance the susceptibility of bacteria to existing antibiotics, a strategy of significant interest in combating the growing threat of antimicrobial resistance.
These application notes provide detailed protocols for measuring the potentiation of antibiotics by this compound. The described methods include the determination of Minimum Inhibitory Concentrations (MIC) using checkerboard assays, the assessment of bactericidal activity through time-kill curve assays, and the direct measurement of efflux pump inhibition.
Mechanism of Action: Efflux Pump Inhibition
This compound functions by non-competitively inhibiting bacterial efflux pumps, primarily those of the Resistance-Nodulation-Cell Division (RND) superfamily in Gram-negative bacteria and other efflux systems in Gram-positive bacteria. This inhibition leads to the intracellular accumulation of the co-administered antibiotic, allowing it to reach its target at a concentration sufficient to exert its antimicrobial effect.
Caption: Mechanism of this compound in potentiating antibiotics.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the potentiation of various antibiotics against different bacterial strains.
Table 1: In Vitro Potentiation of Antibiotics by this compound against Mycobacterium tuberculosis
| Antibiotic | Strain | This compound Concentration (µg/mL) | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold-Improvement in MIC | Reference |
| Bedaquiline (BDQ) | M. tuberculosis Erdman | 10 | 0.06 | 0.004 | 15 | [2] |
| Rifampin | M. tuberculosis H37Ra | 10 | >1 | 0.03 | >33 | [3] |
| Isoniazid | M. tuberculosis H37Ra | 10 | 0.06 | 0.03 | 2 | [3] |
| Moxifloxacin | M. tuberculosis H37Ra | 10 | 0.25 | 0.125 | 2 | [3] |
| Clofazimine | M. tuberculosis H37Ra | 10 | 0.25 | 0.06 | 4 | [3] |
Table 2: In Vivo Efficacy of this compound in Combination with Antitubercular Drugs in a Mouse Model
| Treatment Group | Bacterial Burden (log10 CFU in lung) | Reduction vs. Drug Alone (log10 CFU) | Reference |
| Rifampin alone | - | - | [2] |
| Rifampin + this compound | - | 1.0 | [2] |
| Isoniazid alone | - | - | [2] |
| Isoniazid + this compound | - | 0.4 | [2] |
Experimental Protocols
Checkerboard Assay for Determining Synergy
This protocol is used to determine the synergistic effect of this compound in combination with an antibiotic. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Drug Dilutions:
-
In a 96-well plate, create a two-dimensional array of drug concentrations.
-
Along the x-axis (columns 1-10), prepare serial two-fold dilutions of the antibiotic.
-
Along the y-axis (rows A-G), prepare serial two-fold dilutions of this compound.
-
Column 11 should contain only the antibiotic dilutions (antibiotic control).
-
Row H should contain only the this compound dilutions (this compound control).
-
Column 12 should contain a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Calculate FIC Index:
-
FIC of Antibiotic (FICa) = MIC of antibiotic in combination / MIC of antibiotic alone
-
FIC of this compound (FICt) = MIC of this compound in combination / MIC of this compound alone
-
FIC Index = FICa + FICt
-
-
Interpret Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Caption: Workflow for the checkerboard assay.
Time-Kill Curve Assay for Assessing Bactericidal Activity
This assay evaluates the rate of bacterial killing by an antibiotic in the presence and absence of this compound over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium (e.g., MHB)
-
This compound
-
Antibiotic
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Agar plates for colony counting
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the growth medium.
-
Set up Test Conditions: Prepare the following culture tubes/flasks:
-
Growth Control (no drug)
-
Antibiotic alone (at a relevant concentration, e.g., MIC)
-
This compound alone (at a concentration that does not inhibit growth)
-
Antibiotic + this compound (at the same concentrations as the individual tubes)
-
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate and Count Colonies: Incubate the plates overnight at 37°C and count the number of colonies (CFU/mL) for each time point and condition.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The efflux pump inhibitor timcodar improves the potency of antimycobacterial agents
Previous studies indicated that inhibition of efflux pumps augments tuberculosis therapy. In this study, we used timcodar (formerly VX-853) to determine if this efflux pump inhibitor could increase the potency of antituberculosis (anti-TB) drugs against Mycobacterium tuberculosis in in vitro and in vivo combination studies. When used alone, this compound weakly inhibited M. tuberculosis growth in broth culture (MIC, 19 μg/ml); however
Application Notes and Protocols: Investigating Timcodar for Potentiation of Bedaquiline Activity Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Bedaquiline, a diarylquinoline antibiotic, is a cornerstone of treatment for drug-resistant TB. However, its use can be associated with dose-dependent toxicities. One promising strategy to enhance the therapeutic index of bedaquiline is the co-administration of efflux pump inhibitors. Timcodar (formerly VX-853) is an efflux pump inhibitor that has demonstrated the potential to increase the potency of certain anti-TB drugs.[1][2]
These application notes provide a summary of the current understanding and experimental protocols for investigating the synergistic effects of this compound and bedaquiline. While preclinical studies have shown that this compound increases the plasma exposure of bedaquiline and acts synergistically, it is crucial to note that specific dosage reduction protocols for bedaquiline when co-administered with this compound have not yet been established in clinical settings.[1][2] The information presented herein is intended to guide further research into this promising combination therapy.
Data Summary: In Vitro and In Vivo Effects of this compound in Combination with Bedaquiline
The following tables summarize the key quantitative findings from preclinical studies on the interaction between this compound and bedaquiline.
Table 1: In Vitro Activity of this compound and its Synergy with Bedaquiline against M. tuberculosis
| Parameter | Value | Source |
| This compound MIC (alone) in broth culture | 19 µg/mL | [1][2] |
| This compound IC50 (alone) in M. tuberculosis-infected macrophages | 1.9 µg/mL | [1][2] |
| Synergy with Bedaquiline in broth culture | Demonstrated | [1][2] |
| Synergy with Bedaquiline in infected macrophages | Demonstrated | [1][2] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Tuberculosis Lung Infection
| Parameter | Observation | Source |
| Effect on Bedaquiline Pharmacokinetics | Increased plasma exposure of bedaquiline | [1][2] |
| Potentiation of other anti-TB drugs | Potentiated the efficacies of rifampin and isoniazid | [1][2] |
| Reduction in bacterial burden (with rifampin) | 1.0 log10 reduction in lung CFU compared to rifampin alone | [1][2] |
| Reduction in bacterial burden (with isoniazid) | 0.4 log10 reduction in lung CFU compared to isoniazid alone | [1][2] |
| Effect on relapse infection (with rifampin and isoniazid) | Reduced the likelihood of relapse | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of efflux pumps, which are membrane proteins that actively transport substrates, including antibiotics, out of the cell. In M. tuberculosis, these pumps contribute to intrinsic and acquired drug resistance. By inhibiting these pumps, this compound is thought to increase the intracellular concentration of co-administered drugs like bedaquiline, thereby enhancing their efficacy. Bedaquiline itself targets the ATP synthase of M. tuberculosis, a critical enzyme for energy production.
Caption: Mechanism of synergistic action between this compound and Bedaquiline.
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies investigating the synergy between this compound and bedaquiline.
Protocol 1: In Vitro Synergy Testing using Checkerboard Assay
This protocol determines the fractional inhibitory concentration (FIC) index to assess synergy between this compound and bedaquiline.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
This compound stock solution
-
Bedaquiline stock solution
-
Resazurin sodium salt solution (for viability assessment)
-
Plate reader
Procedure:
-
Prepare serial twofold dilutions of this compound and bedaquiline in 7H9 broth in a 96-well plate. The concentrations should range from sub-inhibitory to supra-inhibitory based on their individual MICs.
-
Inoculate each well with M. tuberculosis H37Rv to a final density of approximately 5 x 105 CFU/mL.
-
Include control wells with each drug alone and no drugs (growth control).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that prevents the color change.
-
Calculate the FIC for each drug: FICA = MICA in combination / MICA alone and FICB = MICB in combination / MICB alone.
-
Calculate the FIC index (FICI) = FICA + FICB.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Caption: Workflow for in vitro checkerboard synergy assay.
Protocol 2: In Vivo Efficacy and Pharmacokinetic Interaction in a Mouse Model
This protocol evaluates the potentiation of bedaquiline's efficacy and changes in its pharmacokinetics when co-administered with this compound in a mouse model of TB.
Materials:
-
BALB/c mice
-
M. tuberculosis Erdman strain
-
Aerosol infection chamber
-
This compound formulation for oral gavage
-
Bedaquiline formulation for oral gavage
-
Equipment for blood collection (e.g., retro-orbital sinus)
-
LC-MS/MS for pharmacokinetic analysis
-
Middlebrook 7H11 agar plates for CFU enumeration
Procedure: A. Infection and Treatment:
-
Infect mice with a low dose of M. tuberculosis Erdman via aerosol inhalation to establish a chronic lung infection.
-
After 4-6 weeks, randomize mice into treatment groups (e.g., vehicle control, this compound alone, bedaquiline alone, this compound + bedaquiline).
-
Administer drugs orally for a specified duration (e.g., 4 weeks). Dosing schedules from preclinical studies often involve administering this compound several hours before the anti-TB drug.[1]
B. Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Plate serial dilutions of the lung homogenates on 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per lung.
-
Compare the CFU counts between the treatment groups to assess efficacy.
C. Pharmacokinetic Analysis:
-
In a separate cohort of infected mice, administer single or multiple doses of the drug combinations.
-
At various time points after the final dose, collect blood samples.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentrations of bedaquiline and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the effect of this compound on bedaquiline's plasma exposure.
Caption: Workflow for in vivo efficacy and pharmacokinetic studies.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound can potentiate the activity of bedaquiline against M. tuberculosis both in vitro and in vivo, likely by inhibiting efflux pumps and thereby increasing the intracellular concentration of bedaquiline.[1][2] This synergistic interaction presents a compelling rationale for further investigation into this combination therapy.
However, it is imperative to conduct further studies to:
-
Establish a clear dose-response relationship for the combination of this compound and bedaquiline.
-
Determine the optimal dosing strategy to maximize efficacy while minimizing the potential for toxicity.
-
Conduct formal clinical trials to evaluate the safety and efficacy of this combination in humans and to establish if a reduction in the bedaquiline dosage is feasible without compromising treatment outcomes.
The protocols outlined in these application notes provide a framework for researchers to further explore the potential of this compound as a valuable adjuvant in the treatment of drug-resistant tuberculosis, with the ultimate goal of developing safer and more effective therapeutic regimens.
References
Application of Timcodar in Studying Efflux Pump Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timcodar (formerly VX-853) is a potent efflux pump inhibitor that has demonstrated significant activity in potentiating the efficacy of various antibiotics, particularly against Mycobacterium tuberculosis. Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby contributing to intrinsic and acquired drug resistance. By inhibiting these pumps, compounds like this compound can increase the intracellular concentration of antibiotics, restoring their activity against resistant strains.
These application notes provide a comprehensive overview of the use of this compound as a tool to study the expression of efflux pump genes. Understanding the transcriptional response of bacteria to efflux pump inhibition is crucial for developing novel therapeutic strategies to combat multidrug resistance. The provided protocols and data will guide researchers in designing and executing experiments to investigate the impact of this compound on the genetic regulation of these critical resistance determinants.
Data Presentation
The following tables summarize the quantitative data on this compound's activity from in vitro and in vivo studies, primarily focusing on its effects on Mycobacterium tuberculosis.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Parameter | Value | Conditions | Reference |
| MIC of this compound alone | 19 µg/ml | Broth culture | [1][2] |
| IC₅₀ of this compound alone | 1.9 µg/ml | M. tuberculosis-infected macrophage cells | [1][2] |
| Synergism with Rifampin | Demonstrated | Broth culture and infected macrophage cells | [1][2] |
| Synergism with Bedaquiline | Demonstrated | Broth culture and infected macrophage cells | [1][2] |
| Synergism with Clofazimine | Demonstrated | Broth culture | [1][2] |
| Synergism with Moxifloxacin | Demonstrated | Infected macrophage cells | [1][2] |
| Potentiation of Ethidium Bromide | 4-fold | Broth culture | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis
| Combination Therapy | Reduction in Bacterial Burden (log₁₀ CFU in lung) | Comparison | Reference |
| Rifampin + this compound | 1.0 | Compared to Rifampin alone | [1][2] |
| Isoniazid + this compound | 0.4 | Compared to Isoniazid alone | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on efflux pump gene expression in Mycobacterium tuberculosis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound
-
Resazurin sodium salt solution
-
96-well microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a twofold serial dilution of this compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in the wells.
-
Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink.
Protocol 2: RNA Extraction from Mycobacterium tuberculosis
This protocol is designed for the efficient lysis of mycobacterial cells and subsequent purification of high-quality RNA.
Materials:
-
M. tuberculosis culture treated with this compound (and appropriate controls)
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
RNase-free water
-
Bead beater and sterile zirconia/silica beads
-
RNeasy Mini Kit (Qiagen) or similar column-based RNA purification kit
-
DNase I, RNase-free
Procedure:
-
Harvest M. tuberculosis cells from culture by centrifugation.
-
Resuspend the cell pellet in TRIzol reagent in a tube containing sterile zirconia/silica beads.
-
Disrupt the cells using a bead beater (perform in a biosafety cabinet).
-
Incubate the lysate at room temperature for 5 minutes.
-
Add chloroform, shake vigorously, and incubate for 3 minutes at room temperature.
-
Centrifuge to separate the phases.
-
Transfer the upper aqueous phase containing RNA to a new tube.
-
Precipitate the RNA by adding isopropanol and incubating at -20°C.
-
Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.
-
Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Proceed with on-column DNase treatment and purification using a column-based kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Efflux Pump Gene Expression
This protocol allows for the quantification of the expression levels of specific efflux pump genes.
Materials:
-
High-quality RNA (from Protocol 2)
-
Reverse transcriptase and associated buffers/reagents
-
qPCR primers for target efflux pump genes (e.g., Rv1258c, drrA, drrB) and housekeeping genes (e.g., sigA)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit according to the manufacturer's protocol. Include a no-reverse-transcriptase control to check for genomic DNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and cDNA template.
-
Set up reactions for each target gene and housekeeping gene in triplicate for each sample.
-
Include a no-template control for each primer set.
-
-
qPCR Program:
-
Run the qPCR reaction using a standard thermal cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis (for SYBR Green) to check for primer specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression between this compound-treated and untreated samples using the 2-ΔΔCt method.
-
Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual framework for studying the effect of this compound on efflux pump gene expression.
Caption: Experimental workflow for studying efflux pump gene expression.
Caption: General model of efflux pump regulation and this compound's action.
References
Application Notes and Protocols: Assessing Timcodar's Impact on Intracellular Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable intracellular pathogen that resides and replicates within host macrophages. A significant challenge in tuberculosis therapy is the emergence of drug resistance, often facilitated by bacterial efflux pumps that actively extrude antimicrobial agents from the cell. Timcodar (formerly VX-853) is an efflux pump inhibitor that has shown promise in potentiating the activity of several first-line anti-tuberculosis drugs.[1][2] Notably, the efficacy of this compound is significantly enhanced within the intracellular environment of macrophages, suggesting a complex mechanism involving both bacterial and host-targeted effects.[1][2]
These application notes provide a comprehensive set of protocols to assess the impact of this compound on intracellular mycobacteria. The methodologies detailed below will enable researchers to evaluate its intrinsic antimycobacterial activity, its synergistic potential with other drugs, and its effect on host cell viability.
Data Presentation
Table 1: In Vitro Activity of this compound Against M. tuberculosis
| Assay Type | Metric | This compound Concentration (µg/mL) | Reference |
| Broth Culture | MIC | 19 | [1] |
| Intracellular (Macrophage) | IC₅₀ | 1.9 | [1][2] |
Table 2: Synergistic Activity of this compound with Anti-TB Drugs in Macrophages
| Combination Drug | Synergy Observed | Metric | Notes | Reference |
| Rifampin | Yes | FICI ≤ 0.5 | This compound potentiates the efficacy of rifampin. | [1][2] |
| Moxifloxacin | Yes | FICI ≤ 0.5 | Synergy observed in infected macrophages. | [1][2] |
| Bedaquiline | Yes | FICI ≤ 0.5 | This compound enhances the activity of bedaquiline. | [1][2] |
| Isoniazid | Potentiation in vivo | Not specified | Potentiation observed in a mouse model. | [1][2] |
Experimental Protocols
Protocol 1: Intracellular Mycobacterial Growth Inhibition Assay
This assay determines the concentration of this compound required to inhibit the growth of M. tuberculosis within macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound and other anti-TB drugs
-
Sterile water for cell lysis
-
7H10 agar plates
-
96-well and 24-well tissue culture plates
Methodology:
-
Macrophage Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 medium.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 25-100 ng/mL.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the cells with fresh, pre-warmed RPMI-1640 to remove PMA and non-adherent cells.
-
-
Infection with M. tuberculosis:
-
Prepare a single-cell suspension of M. tuberculosis H37Rv from a mid-log phase culture in 7H9 broth.
-
Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophages).
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add the drug dilutions to the infected macrophages. Include a no-drug control.
-
Incubate the plates for 4 days at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Intracellular Bacteria:
-
After incubation, lyse the macrophages by adding 0.1% saponin or sterile water.
-
Prepare serial dilutions of the cell lysates in 7H9 broth.
-
Plate the dilutions on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration compared to the no-drug control.
-
Determine the IC₅₀ (the concentration that inhibits 50% of bacterial growth) by plotting the percentage of inhibition against the drug concentration.
-
Protocol 2: Checkerboard Synergy Assay
This assay is used to quantify the synergistic, additive, or antagonistic effects of this compound in combination with other anti-TB drugs against intracellular M. tuberculosis.
Methodology:
-
Prepare Infected Macrophages: Follow steps 1 and 2 from Protocol 1, using a 96-well plate format.
-
Drug Dilution Matrix:
-
Prepare serial dilutions of this compound along the y-axis of the 96-well plate.
-
Prepare serial dilutions of the partner anti-TB drug (e.g., rifampin) along the x-axis.
-
The final plate will contain a matrix of drug combinations. Include wells with each drug alone and no-drug controls.
-
-
Treatment and Incubation: Add the drug combinations to the infected macrophages and incubate for 4 days at 37°C in a 5% CO₂ incubator.
-
Quantification and Data Analysis:
-
Determine the number of viable intracellular bacteria for each well by CFU counting as described in Protocol 1.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a drug (alone or in combination) that inhibits ≥90% of bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 3: Host Cell Cytotoxicity Assay (MTT Assay)
This assay ensures that the observed reduction in intracellular bacteria is due to the antimicrobial effect of this compound and not its toxicity to the host macrophages.
Materials:
-
Differentiated macrophages in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Methodology:
-
Cell Treatment:
-
Prepare differentiated, uninfected macrophages in a 96-well plate as described in Protocol 1.
-
Treat the cells with the same concentrations of this compound used in the infection assays.
-
Incubate for the same duration as the infection assay (e.g., 4 days).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
A significant decrease in cell viability at concentrations effective against the bacteria would indicate a cytotoxic effect.
-
Visualizations
Caption: Experimental workflow for assessing this compound's intracellular activity.
Caption: Proposed mechanism of this compound in infected macrophages.
References
Troubleshooting & Optimization
Addressing the drug-dependent activity of Timcodar
Welcome to the technical support center for Timcodar. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the drug-dependent activity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected synergistic effect of this compound with our anti-tuberculosis drug of interest. What are the possible reasons?
Several factors can influence the synergistic activity of this compound. Consider the following:
-
Drug-Specific Synergy: this compound's potentiation is highly drug-dependent. It has demonstrated synergy with rifampin, bedaquiline, and clofazimine, but not with all anti-TB agents.[1] The mechanism of your drug of interest may not be susceptible to modulation by efflux pump inhibition in the same way.
-
Experimental System: The synergistic effect of this compound can vary significantly between different experimental setups. For instance, its growth inhibition of M. tuberculosis is more pronounced in host macrophage cultures compared to broth cultures.[1] The expression and activity of efflux pumps can differ between in vitro and in vivo models.
-
Concentration of this compound: The potentiation effect is dose-dependent. Ensure you are using an appropriate concentration range for this compound. In mouse models, a high dose of 200 mg/kg/day was shown to be most active with rifampin.[2]
-
Host Cell Type: If using a cell-based assay, the type of macrophage or host cell can influence the outcome, as the host-targeted mechanisms of this compound are a key part of its activity.[1][2]
Q2: We are seeing inconsistent results in our in vivo studies. How can we improve the reproducibility of this compound's effects?
In vivo experiments can be complex. To improve reproducibility, consider these points:
-
Dosing Schedule: The timing of administration can be critical. In some mouse model experiments, this compound was dosed 6 hours before the antibiotic treatment.[2] This pre-treatment may be necessary to achieve optimal inhibition of efflux pumps before the primary drug is administered.
-
Pharmacokinetics: this compound has been shown to increase the plasma exposure of bedaquiline but not rifampin.[1][2] It is crucial to perform pharmacokinetic analysis for your specific drug combination to understand if this compound is altering its distribution or metabolism.
-
Animal Model: The choice of animal model and the specifics of the infection protocol (e.g., acute vs. chronic infection) can impact the observed efficacy.[1]
Q3: What is the proposed mechanism of action for this compound's drug-dependent activity?
This compound is an efflux pump inhibitor. Its synergistic effect is believed to stem from a complex interplay of inhibiting efflux pumps in both Mycobacterium tuberculosis and the host macrophage cells.[1][2] By blocking these pumps, this compound increases the intracellular concentration of the co-administered drug, thereby enhancing its efficacy. The differential effects observed with various drugs suggest that multiple efflux pumps, with varying substrate specificities, are likely involved.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No synergy observed in broth culture | The target efflux pump may not be significantly expressed or active under these conditions. | Test the drug combination in an intracellular macrophage infection model, as this compound's activity is significantly enhanced in this system.[1] |
| High variability in mouse studies | Inconsistent drug exposure due to dosing schedule. | Optimize the dosing regimen. Consider administering this compound several hours before the partner drug to allow for maximum efflux pump inhibition.[2] |
| Unexpected toxicity in cell culture | Off-target effects at high concentrations. | Perform a dose-response curve for this compound alone to determine its cytotoxic concentration in your specific cell line. Use concentrations below this threshold for synergy experiments. |
| Synergy observed, but not as potent as expected | Sub-optimal concentration of this compound or the partner drug. | Perform a checkerboard assay to systematically evaluate a wide range of concentrations for both compounds to identify the optimal synergistic concentrations. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Condition | This compound MIC | This compound IC50 (in macrophages) | Synergistic with | Not Synergistic with |
| M. tuberculosis in broth | 19 µg/ml[1] | N/A | Rifampin, Bedaquiline, Clofazimine[1] | Other anti-TB agents[1] |
| M. tuberculosis in macrophages | N/A | 1.9 µg/ml[1] | Rifampin, Moxifloxacin, Bedaquiline[1] | N/A |
Table 2: In Vivo Potentiation by this compound in Mouse Model of Tuberculosis
| Combination | Reduction in Lung Bacterial Burden (log10 CFU) |
| This compound + Rifampin | 1.0 (compared to Rifampin alone)[1] |
| This compound + Isoniazid | 0.4 (compared to Isoniazid alone)[1] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay in Broth Culture
This protocol is designed to assess the synergistic interaction between this compound and a partner drug against M. tuberculosis in a liquid culture.
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound and the partner drug in a 96-well plate. The concentrations should span above and below the known MIC values.
-
Inoculate with M. tuberculosis: Add a standardized inoculum of M. tuberculosis to each well.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
Assess Growth: Determine bacterial growth using a suitable method, such as measuring optical density at 600 nm or using a viability stain like resazurin.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
Protocol 2: Intracellular Synergy Assay in Macrophages
This protocol evaluates the synergistic activity within a host cell context.
-
Seed Macrophages: Plate macrophages (e.g., THP-1 or primary bone marrow-derived macrophages) in a 96-well plate and allow them to adhere.
-
Infect with M. tuberculosis: Infect the macrophages with M. tuberculosis at a defined multiplicity of infection (MOI).
-
Drug Treatment: After a period of phagocytosis, wash the cells to remove extracellular bacteria and add media containing serial dilutions of this compound and the partner drug.
-
Incubation: Incubate the infected cells for 3-5 days.
-
Determine Bacterial Load: Lyse the macrophages and plate the lysate on solid media to enumerate colony-forming units (CFU).
-
Data Analysis: Compare the reduction in CFU in combination-treated wells to single-drug-treated wells to determine synergy.
Visualizations
Caption: Proposed mechanism of this compound's synergistic activity.
Caption: Workflow for evaluating the synergistic activity of this compound.
References
Technical Support Center: Optimizing Timcodar Concentration for Synergistic Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of Timcodar to achieve synergistic effects in combination with other therapeutic agents. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly known as VX-853) is an experimental small molecule that functions as an efflux pump inhibitor.[1][2] Its primary mechanism of action involves blocking the activity of efflux pumps on the cell surface. Efflux pumps are proteins that can actively transport drugs out of a cell, and by inhibiting these pumps, this compound can increase the intracellular concentration of other co-administered drugs, thereby enhancing their efficacy.
Q2: With which types of drugs has this compound demonstrated synergistic effects?
This compound has shown significant synergistic activity with several anti-tuberculosis (anti-TB) drugs against Mycobacterium tuberculosis.[1][2] Notably, synergy has been observed with rifampin, bedaquiline, and clofazimine.[1] In studies involving M. tuberculosis-infected macrophages, this compound also demonstrated synergy with moxifloxacin.[2]
Q3: What is the proposed mechanism for this compound's synergistic effect with anti-tuberculosis drugs?
The synergistic effect of this compound is attributed to its inhibition of efflux pumps in Mycobacterium tuberculosis. One of the key efflux pumps implicated in this interaction is Rv1258c, a member of the major facilitator superfamily (MFS) of transporters.[3][4][5] This efflux pump is known to be induced upon macrophage infection and contributes to the tolerance of M. tuberculosis to drugs like rifampin.[3][4] By inhibiting Rv1258c and potentially other efflux pumps, this compound increases the intracellular concentration of co-administered anti-TB drugs, making the bacteria more susceptible to their effects. The expression of Rv1258c is, in part, regulated by the transcriptional regulator WhiB7.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible synergy results in checkerboard assays.
-
Possible Cause: Variability in inoculum preparation.
-
Solution: Ensure a standardized and consistent inoculum density (e.g., 0.5 McFarland standard) for each experiment. Inconsistent bacterial concentrations can significantly impact MIC values and synergy calculations.
-
-
Possible Cause: Inappropriate concentration ranges of the tested drugs.
-
Solution: Before performing a checkerboard assay, determine the Minimum Inhibitory Concentration (MIC) of each drug individually. The concentration range in the checkerboard should span above and below the individual MICs for both drugs.
-
-
Possible Cause: Issues with the growth medium.
-
Solution: Use the appropriate and consistent batch of Mueller-Hinton broth or other recommended media for your specific bacterial strain. Variations in media composition can affect drug activity and bacterial growth.
-
-
Possible Cause: Edge effects in the microtiter plate.
-
Solution: To minimize evaporation from the outer wells of the plate, which can concentrate the drugs and affect results, consider filling the peripheral wells with sterile water or media and not using them for experimental data.
-
Issue 2: Observed synergy in vitro does not translate to in vivo models.
-
Possible Cause: Pharmacokinetic (PK) and pharmacodynamic (PD) differences.
-
Solution: Investigate the pharmacokinetic properties of this compound and the combination drug in your animal model. Factors such as absorption, distribution, metabolism, and excretion can differ significantly from in vitro conditions. This compound has been shown to increase the plasma exposure of bedaquiline, indicating a potential pharmacokinetic interaction.[1][2]
-
-
Possible Cause: Host-pathogen interactions.
-
Possible Cause: Toxicity of the drug combination.
-
Solution: Evaluate the toxicity of the drug combination in the in vivo model. Adverse effects could lead to reduced drug efficacy or animal morbidity, confounding the synergy results.
-
Data Presentation
Table 1: In Vitro and In Vivo Synergistic Activity of this compound
| Setting | Combination Drug | Organism | Metric | This compound Concentration | Result |
| In vitro (broth) | - | M. tuberculosis | MIC | 19 µg/mL | Weak inhibition[1][2] |
| In vitro (macrophage) | - | M. tuberculosis | IC50 | 1.9 µg/mL | ~10-fold increase in growth inhibition[1][2] |
| In vitro (broth) | Rifampin | M. tuberculosis | Synergy | Not specified | Synergistic[1] |
| In vitro (broth) | Bedaquiline | M. tuberculosis | Synergy | Not specified | Synergistic[1] |
| In vitro (broth) | Clofazimine | M. tuberculosis | Synergy | Not specified | Synergistic[1] |
| In vitro (macrophage) | Rifampin | M. tuberculosis | Synergy | Not specified | Synergistic[2] |
| In vitro (macrophage) | Moxifloxacin | M. tuberculosis | Synergy | Not specified | Synergistic[2] |
| In vitro (macrophage) | Bedaquiline | M. tuberculosis | Synergy | Not specified | Synergistic[2] |
| In vivo (mouse) | Rifampin | M. tuberculosis | Bacterial Burden | Not specified | 1.0 log10 reduction in lung CFU[1][2] |
| In vivo (mouse) | Isoniazid | M. tuberculosis | Bacterial Burden | Not specified | 0.4 log10 reduction in lung CFU[1][2] |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Synergy
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
1. Checkerboard Assay for Synergy Testing
This protocol is a standard method to assess the in vitro interaction between two antimicrobial agents.
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Mueller-Hinton broth)
-
Stock solutions of this compound and the combination drug
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate and serial two-fold dilutions of the combination drug vertically down the plate.
-
The final plate should contain a gradient of concentrations for both drugs, with wells containing each drug alone and in combination.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring absorbance.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI based on the values in Table 2.
-
2. Isobologram Analysis
This graphical method provides a visual representation of the interaction between two drugs.
-
Procedure:
-
Determine the concentrations of Drug A alone and Drug B alone that produce a specific level of effect (e.g., 50% inhibition of growth, IC50).
-
On a graph, plot the IC50 of Drug A on the x-axis and the IC50 of Drug B on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Determine the concentrations of Drug A and Drug B in combination that produce the same level of effect (IC50).
-
Plot these combination concentrations on the same graph.
-
-
Data Interpretation:
-
If the data points for the combination fall on the line of additivity, the interaction is additive.
-
If the data points fall below the line, the interaction is synergistic.
-
If the data points fall above the line, the interaction is antagonistic.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound synergy.
Caption: Proposed mechanism of this compound synergy via efflux pump inhibition.
Caption: Troubleshooting decision tree for inconsistent synergy results.
References
- 1. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rv1258c acts as a drug efflux pump and growth controlling factor in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Molecular modelling and simulation studies of the Mycobacterium tuberculosis multidrug efflux pump protein Rv1258c | PLOS One [journals.plos.org]
- 6. Transcriptional regulation and drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptional regulation and drug resistance in Mycobacterium tuberculosis [frontiersin.org]
Interpreting variable results in Timcodar combination studies
Welcome to the technical support center for researchers utilizing Timcodar in combination studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you interpret variable results and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly known as VX-853) is an efflux pump inhibitor.[1][2][3] Its primary mechanism is to block the function of efflux pumps, which are proteins that actively transport substances, including drugs, out of cells. By inhibiting these pumps, this compound can increase the intracellular concentration of co-administered drugs, thereby enhancing their potency.[1] It has been studied for its potential to augment the efficacy of antimycobacterial agents and in the context of oncology for solid tumors.[1][4]
Q2: We observed strong synergy between this compound and Drug A, but no synergistic effect with Drug B. Why is this happening?
The potentiating activity of this compound is highly drug-dependent and complex, involving both bacterial and host-targeted mechanisms.[1][2] Several factors could explain this variability:
-
Drug Efflux Susceptibility: Drug A may be a strong substrate for the efflux pumps that this compound inhibits, while Drug B may not be significantly expelled by these specific pumps.
-
Alternative Resistance Mechanisms: The target cells may have other resistance mechanisms to Drug B that are not related to efflux pumps.
-
Pharmacodynamic Interactions: The combination of this compound and Drug A may lead to synergistic effects on downstream cellular pathways, an interaction that may not occur with Drug B.
Q3: Our in vitro results with this compound showed great promise, but we are not seeing the same effect in vivo. What could be the reason for this discrepancy?
Translating in vitro findings to in vivo models is a common challenge in drug development.[5] Specific to this compound combination studies, the following factors could be at play:
-
Pharmacokinetic (PK) Interactions: this compound can alter the pharmacokinetics of co-administered drugs. For instance, it has been shown to increase the plasma exposure of bedaquiline but not rifampin.[1][2] It is crucial to perform PK studies for your specific drug combination to understand how this compound affects its distribution, metabolism, and excretion in vivo.
-
Host-Targeted Mechanisms: this compound's effects can be influenced by the host environment. For example, its activity against Mycobacterium tuberculosis is more pronounced in infected macrophages than in broth culture.[1][2] The in vivo tumor microenvironment is significantly more complex than in vitro cell culture and can influence drug efficacy.[6]
-
Toxicity: The combination therapy might induce toxicities in the in vivo model that were not apparent in vitro, limiting the achievable therapeutic dose.[7]
Q4: How do we select the appropriate model (e.g., Loewe additivity vs. Bliss independence) to analyze our combination data?
The choice of a synergy model can significantly impact the interpretation of your results.[8][9]
-
Loewe Additivity: This model is generally preferred when the drugs in the combination have similar mechanisms of action. It assesses whether the combination provides a greater effect than what would be expected from simply increasing the dose of the more potent drug.[9]
-
Bliss Independence: This model is often used when the drugs have different mechanisms of action. It evaluates whether the effects of the two drugs are statistically independent.[9]
It is recommended to analyze your data using multiple models and consider the biological context of the drug interaction. More advanced response-surface approaches can also provide a more robust analysis of combination effects.[8]
Troubleshooting Guide
Issue 1: High variability in experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. Ensure consistent passage numbers are used for experiments. |
| Inconsistent Drug Concentrations | Prepare fresh drug solutions for each experiment. Verify the concentration and stability of your stock solutions. |
| Assay Variability | Optimize your assay protocol to minimize pipetting errors and ensure uniform cell seeding. Include appropriate positive and negative controls in every plate. |
| Biological Heterogeneity | Consider the inherent biological variability of your model. Increase the number of replicates to improve statistical power. |
Issue 2: Unexpected antagonism between this compound and the combination partner.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Investigate potential off-target effects of this compound or the partner drug at the concentrations used. Consider performing a broader profiling of the combination's effects on cellular pathways. |
| Complex Biological Interactions | The inhibition of a specific efflux pump by this compound might trigger a compensatory mechanism that reduces the efficacy of the partner drug. |
| Pharmacokinetic Antagonism | In in vivo studies, this compound could potentially decrease the exposure of the partner drug in the target tissue. Conduct pharmacokinetic studies to assess this possibility.[2] |
Data Presentation
Table 1: Example of this compound's Differential Synergy in M. tuberculosis
| Combination Partner | Experimental Condition | Observed Interaction | Reference |
| Rifampin | Broth Culture | Synergy | [1][2] |
| Rifampin | Macrophage Infection | Synergy | [1][2] |
| Bedaquiline | Broth Culture | Synergy | [1][2] |
| Bedaquiline | Macrophage Infection | Synergy | [1][2] |
| Clofazimine | Broth Culture | Synergy | [2] |
| Isoniazid | Broth Culture | No Synergy | [1][2] |
| Isoniazid | in vivo (mouse model) | Potentiation | [1][2] |
| Moxifloxacin | Macrophage Infection | Synergy | [2] |
Table 2: Pharmacokinetic Interactions of this compound with Anti-TB Drugs
| Co-administered Drug | Effect of this compound on Drug's Plasma Exposure | Reference |
| Rifampin | No significant effect | [1][2] |
| Bedaquiline | Increased exposure | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Checkerboard Assay for Synergy Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug.
-
Drug Administration: Add the drugs to the cells in a checkerboard format, where each well receives a unique combination of concentrations of the two drugs. Include wells with single-agent treatments and vehicle controls.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Analyze the data for synergy using models such as Loewe additivity or Bliss independence.
Visualizations
Caption: this compound inhibits efflux pumps, increasing intracellular drug levels.
Caption: A logical workflow for troubleshooting variable this compound results.
References
- 1. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Opportunities and Challenges in the Development of Experimental Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
Timcodar Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the Timcodar Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects of this compound in various research models. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to help you interpret your results and design robust experiments.
Frequently Asked Questions & Troubleshooting
Q1: We are observing unexpected changes in cellular metabolism (e.g., altered glycolysis or lactate production) in our this compound-treated cancer cell lines. Is this a known off-target effect?
A1: Yes, this is a documented off-target effect of this compound. Besides its primary target, the serine/threonine kinase STK1, this compound exhibits inhibitory activity against Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway. This can lead to a reduction in the rate of glycolysis.[1][2][3][4][5] Researchers have reported metabolic reprogramming in cells treated with some kinase inhibitors.[1][2]
Troubleshooting Steps:
-
Confirm HK2 Inhibition: Perform a cellular thermal shift assay (CETSA) to confirm that this compound is engaging HK2 in your specific cell model.
-
Metabolic Profiling: Use a metabolic analyzer (e.g., Seahorse XF Analyzer) to quantify the effects on glycolysis and mitochondrial respiration.
-
Dose-Response Analysis: Determine if the metabolic effects occur at a different concentration range than the on-target STK1 inhibition. This can help in designing experiments that minimize the off-target effect.
-
Alternative Models: Consider using cell lines with lower HK2 expression or using genetic approaches (e.g., siRNA) to validate that the observed metabolic phenotype is indeed HK2-dependent.
Q2: Our in vivo rodent studies with this compound are showing signs of cardiotoxicity. What is the mechanism and how can we monitor it?
A2: Cardiotoxicity is a known risk associated with some kinase inhibitors, and this compound has been shown to have off-target activity against RTK-Cardio, a receptor tyrosine kinase expressed in cardiomyocytes.[6][7][8][9] Inhibition of this kinase can disrupt normal cardiac function.[6][7]
Troubleshooting and Monitoring:
-
Biomarker Analysis: Monitor plasma levels of cardiac troponins (cTnI and cTnT) as indicators of cardiac muscle damage.
-
Echocardiography: Perform regular echocardiograms on study animals to assess cardiac function, including left ventricular ejection fraction (LVEF).[8][10]
-
Histopathology: At the end of the study, perform histopathological analysis of heart tissue to look for signs of damage.
-
Dose Adjustment: Evaluate if a lower dose of this compound can maintain efficacy against the primary target while minimizing cardiotoxic effects.
Q3: How can we differentiate between on-target (STK1 inhibition) and off-target effects in our experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[11][12] A multi-pronged approach is recommended:
-
Selectivity Profiling: Compare the potency of this compound against its primary target (STK1) and known off-targets (HK2, RTK-Cardio) using in vitro kinase assays.[13][14][15]
-
Rescue Experiments: In cell-based assays, try to "rescue" the phenotype by expressing a drug-resistant mutant of STK1. If the phenotype is reversed, it is likely an on-target effect.
-
Chemical Genetics: Use a structurally distinct inhibitor of STK1. If it reproduces the same phenotype, it strengthens the evidence for an on-target effect.
-
CETSA: The Cellular Thermal Shift Assay can confirm target engagement for both on- and off-targets in a cellular context.[16][17][18][19]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and known off-targets.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | Assay Type | IC50 (nM) |
| STK1 (On-Target) | Biochemical Kinase Assay | 15 |
| HK2 (Off-Target) | Enzyme Activity Assay | 250 |
| RTK-Cardio (Off-Target) | Biochemical Kinase Assay | 400 |
Table 2: Cellular Metabolic Effects of this compound in Cancer Cell Lines
| Cell Line | This compound Conc. (nM) | Lactate Production (% of Control) |
| HEK293 | 500 | 75% |
| Cancer Line A | 500 | 68% |
| Cancer Line B | 500 | 72% |
Table 3: Cardiotoxicity Markers in Rodent Model (4-week study)
| Treatment Group | Dose (mg/kg/day) | Plasma cTnI (ng/mL) | LVEF Change |
| Vehicle Control | 0 | 0.1 ± 0.05 | +1% |
| This compound | 10 | 0.8 ± 0.2 | -15% |
| This compound | 2 | 0.2 ± 0.08 | -3% |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol is for determining the IC50 value of this compound against a target kinase.[20][21]
Materials:
-
Recombinant kinase (STK1 or RTK-Cardio)
-
Kinase-specific substrate peptide
-
ATP
-
This compound (serial dilutions)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of diluted this compound or DMSO (control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate peptide in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of this compound with its targets (e.g., STK1, HK2) in intact cells.[16][17][19][22]
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification and Western blotting
Procedure:
-
Treat cultured cells with the desired concentration of this compound or DMSO for 1-3 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Transfer the supernatant (containing soluble proteins) to new tubes.
-
Quantify the protein concentration in the supernatant.
-
Analyze the levels of the target protein in the soluble fraction by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound's activity.
Caption: Intended on-target signaling pathway of this compound.
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: Off-target inhibition of glycolysis by this compound via HK2.
References
- 1. Multi-omic profiling of tyrosine kinase inhibitor-resistant K562 cells suggests metabolic reprogramming to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein and metabolic profiles of tyrosine kinase inhibitors co-resistant liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cardiotoxicity Monitoring in Patients Treated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. domainex.co.uk [domainex.co.uk]
- 22. pubs.acs.org [pubs.acs.org]
Timcodar Technical Support Center: Managing Stability and Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and solubility of Timcodar in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly known as VX-853) is a potent inhibitor of P-glycoprotein (P-gp), a key efflux pump that belongs to the ATP-binding cassette (ABC) transporter family.[1][2] Its primary mechanism of action involves blocking the efflux of co-administered drugs from cells, thereby increasing their intracellular concentration and enhancing their efficacy.[3][4] this compound has been investigated for its potential to overcome multidrug resistance in cancer and to improve the potency of antimycobacterial agents.[3][5]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a complex small molecule. While extensive public data on its physicochemical properties is limited, the following information is available:
| Property | Value | Source |
| IUPAC Name | (2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide | PubChem |
| Molecular Formula | C43H45ClN4O6 | PubChem |
| Molecular Weight | 749.3 g/mol | PubChem |
| Appearance | Not publicly available. Assumed to be a solid. | - |
| Aqueous Solubility | Poorly soluble. | Inferred from formulation strategies. |
| Organic Solvent Solubility | Soluble in organic solvents like DMSO and ethanol for stock solutions. | General laboratory practice. |
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. For in vivo studies in mice, this compound has been administered in aqueous solutions of 0.5% methylcellulose or acidified 20% hydroxypropyl-β-cyclodextran. The stock solution can then be further diluted in the desired aqueous experimental buffer. It is crucial to assess the final concentration of the organic solvent to ensure it does not exceed the tolerance level for the experimental system (typically <0.1-0.5% for in vitro assays).
Q4: What are the recommended storage conditions for this compound?
A4: As a general guideline for solid compounds, this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[6][7][8] For solutions, it is advisable to store them at -20°C or -80°C for long-term use. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles which may lead to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in aqueous buffer. | The aqueous solubility of this compound has been exceeded. The final concentration of the organic solvent may be too low to maintain solubility. | - Increase the final concentration of the organic solvent if experimentally permissible.- Use a solubilizing agent such as a surfactant (e.g., Tween 80, Pluronic F68) or a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) in the aqueous buffer.[2] - Prepare a fresh, lower concentration stock solution. - Sonication may help to redissolve small amounts of precipitate. |
| Inconsistent experimental results. | Degradation of this compound in solution due to improper storage or handling. Adsorption of the compound to plasticware. | - Prepare fresh dilutions from a frozen stock solution for each experiment. - Minimize exposure of the solution to light. - Use low-adsorption plasticware or glass vials. - Perform a stability study of this compound in your experimental buffer under the assay conditions. |
| Low cellular uptake or efficacy in in vitro assays. | Efflux by transporters other than P-gp. High protein binding in the cell culture medium. Insufficient incubation time. | - Verify the expression of P-gp and other relevant efflux pumps in your cell line. - Reduce the serum concentration in the medium during the experiment, if possible. - Optimize the incubation time and concentration of this compound through a time-course and dose-response experiment. |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound and detecting its degradation products. The following is a general protocol for developing such a method.
-
Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for a wide range of small molecules.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape.[9][10]
-
Detection: Use a photodiode array (PDA) or UV detector. The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan of a standard solution.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[11]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.
-
Acid and Base Hydrolysis: Incubate this compound solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Visualizations
Signaling Pathway of P-glycoprotein Inhibition
Caption: Mechanisms of P-glycoprotein (P-gp) inhibition by compounds like this compound.
Experimental Workflow for Assessing this compound Stability
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Antibiotic Efflux in Bacteria by the Novel Multidrug Resistance Inhibitors Biricodar (VX-710) and this compound (VX-853) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Timcodar in Anti-Tuberculosis Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Timcodar when used in combination with certain anti-tuberculosis (anti-TB) drugs in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in Mycobacterium tuberculosis (M. tuberculosis)?
This compound (formerly VX-853) is an efflux pump inhibitor (EPI).[1][2] Its primary role is not to kill M. tuberculosis directly but to enhance the efficacy of other anti-TB drugs by preventing the bacteria from pumping them out.[1][2] Efflux pumps are proteins on the bacterial cell membrane that actively transport drugs and other toxic substances out of the cell, leading to reduced intracellular drug concentrations and diminished efficacy.[3][4] this compound's activity is complex and appears to involve both bacterial and host-targeted mechanisms.[1][2]
Q2: With which anti-TB drugs has this compound demonstrated synergy?
Published studies have shown that this compound exhibits synergistic effects with several anti-TB drugs. This synergy can vary depending on the experimental conditions (e.g., in broth culture versus within host cells).
-
In broth culture: this compound has demonstrated synergism with rifampin, bedaquiline, and clofazimine.[1][2]
-
In M. tuberculosis-infected macrophages: Synergy has been observed with rifampin, moxifloxacin, and bedaquiline.[1][2]
-
In mouse models of TB infection: this compound has been shown to potentiate the efficacies of rifampin and isoniazid.[1][2]
Q3: Why might I be observing low efficacy when combining this compound with certain anti-TB drugs?
The potentiation activity of this compound is known to be drug-dependent.[1][2] If you are observing low efficacy, it could be due to several factors:
-
Specificity of Efflux Pump Inhibition: M. tuberculosis possesses multiple families of efflux pumps (e.g., ABC, MFS, SMR, RND).[4][5] The specific anti-TB drug you are using may be a substrate for an efflux pump that is not effectively inhibited by this compound. The spectrum of efflux pumps targeted by this compound is not fully elucidated.
-
Drug-Specific Efflux Mechanisms: Different anti-TB drugs are expelled by different efflux pumps. For instance, the Mmr efflux pump has been implicated in resistance to quaternary compounds.[6] If your drug of interest is a substrate for a pump that this compound does not inhibit, you will not observe a synergistic effect.
-
Lack of Efflux-Mediated Resistance: The anti-TB drug you are testing may not be a significant substrate for any efflux pump in your M. tuberculosis strain. In such cases, an efflux pump inhibitor like this compound would not be expected to enhance its activity.
-
Pharmacokinetic Interactions: While this compound has been shown to have no effect on the pharmacokinetics of rifampin, it can increase the plasma exposure of bedaquiline.[1][2] It is possible that for other drugs, unforeseen antagonistic pharmacokinetic interactions could occur, although this has not been extensively documented.
-
Experimental Conditions: The synergistic effect of this compound is highly dependent on the experimental setup. A lack of synergy in a broth culture may not preclude synergy within a cellular model, where different efflux pumps may be expressed.[1][2]
Troubleshooting Guide
Problem: I am not observing a synergistic effect between this compound and my anti-TB drug of interest in a checkerboard assay.
Possible Causes and Troubleshooting Steps:
-
Inappropriate Drug Combination:
-
Action: Review the literature to confirm if your anti-TB drug is a known substrate for efflux pumps in M. tuberculosis. This compound will only be effective if the primary mechanism of resistance or low susceptibility to your drug is efflux-mediated.
-
Rationale: this compound's efficacy is drug-dependent. It has shown no synergy with some anti-TB agents in broth culture.[1][2]
-
-
Incorrect Interpretation of Fractional Inhibitory Concentration Index (FICI):
-
Action: Ensure you are correctly calculating and interpreting the FICI. The FICI is the sum of the FICs of each drug in a combination that inhibits growth.
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
-
Sub-optimal Experimental Conditions:
-
Action: Consider transitioning from a simple broth microdilution assay to an intracellular infection model using macrophages (e.g., THP-1 cells).
-
Rationale: The expression of efflux pumps can be induced within the host macrophage environment.[2] this compound has demonstrated synergy with a broader range of drugs in infected macrophages compared to broth cultures.[1][2]
-
-
Pharmacokinetic Interactions in In Vivo Models:
-
Action: If working with an in vivo model, consider performing pharmacokinetic analysis to determine if this compound is altering the concentration of the co-administered drug in an unfavorable way.
-
Rationale: While some interactions are known (e.g., increased bedaquiline exposure), others may not be documented.[1][2]
-
Data Presentation
Table 1: Summary of this compound's Synergistic Activity with Anti-TB Drugs
| Anti-TB Drug | In Vitro (Broth) Synergy | Intracellular (Macrophage) Synergy | In Vivo (Mouse Model) Potentiation |
| Rifampin | Yes[1][2] | Yes[1][2] | Yes (1.0 log10 reduction in lung CFU)[1][2] |
| Bedaquiline | Yes[1][2] | Yes[1][2] | Not explicitly stated, but plasma exposure increased[1][2] |
| Clofazimine | Yes[1][2] | Not explicitly stated | Not explicitly stated |
| Moxifloxacin | Not explicitly stated | Yes[1][2] | Not explicitly stated |
| Isoniazid | Not explicitly stated | Not explicitly stated | Yes (0.4 log10 reduction in lung CFU)[1][2] |
| Other Anti-TB Agents | No synergy observed with some agents[1][2] | Not explicitly stated | Not explicitly stated |
Table 2: Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) of this compound
| Condition | Metric | Concentration |
| Broth Culture | MIC | 19 µg/ml[1][2] |
| Infected Macrophages | IC50 | 1.9 µg/ml[1][2] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is a generalized procedure for assessing the synergistic interaction between this compound and an anti-TB drug.
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the anti-TB drug in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the anti-TB drug along the x-axis and two-fold serial dilutions of this compound along the y-axis. This creates a matrix of varying drug concentrations.
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Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include appropriate controls (no drug, single drug).
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Incubation: Incubate the plates at 37°C for a specified period (typically 7-14 days).
-
Readout: Assess bacterial growth using a viability indicator such as resazurin or by measuring optical density (OD).
-
FICI Calculation:
-
Determine the MIC of each drug alone.
-
For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI by summing the FICs of the two drugs: FICI = FIC of Drug A + FIC of Drug B.
-
The lowest FICI value is used to determine the nature of the interaction.
-
Visualizations
Caption: Mechanism of this compound synergy with an anti-TB drug.
Caption: Workflow for troubleshooting low this compound efficacy.
References
- 1. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump as alternate mechanism for drug resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Timcodar in Anti-Tuberculosis Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Timcodar in anti-tuberculosis (anti-TB) research, with a specific focus on addressing its weak intrinsic activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against Mycobacterium tuberculosis?
This compound (formerly VX-853) is an efflux pump inhibitor.[1][2] Its primary mechanism of action in the context of tuberculosis is not direct bactericidal or bacteriostatic activity, but rather the potentiation of other anti-TB drugs.[1][2] It is believed to inhibit efflux pumps on the surface of Mycobacterium tuberculosis and potentially on host macrophages, which are responsible for actively transporting antimicrobial agents out of the cell.[1][2] By blocking these pumps, this compound increases the intracellular concentration of co-administered drugs, thereby enhancing their efficacy.
Q2: Why is this compound's intrinsic anti-TB activity considered weak?
This compound's intrinsic anti-TB activity is considered weak because it exhibits a high Minimum Inhibitory Concentration (MIC) when used alone against M. tuberculosis in standard broth cultures.[1][2] For instance, studies have reported an MIC of 19 μg/ml for this compound alone, which is significantly higher than that of first-line anti-TB drugs.[1][2] This indicates that a high concentration of this compound is required to inhibit the growth of the bacteria on its own.
Q3: How can I overcome the weak intrinsic activity of this compound in my experiments?
The most effective way to overcome this compound's weak intrinsic activity is to use it in combination with other, more potent anti-TB drugs.[1][2] this compound has demonstrated synergistic effects with several anti-TB agents, including rifampin, bedaquiline, and clofazimine.[1][2] Researchers should therefore focus on designing experiments that evaluate this compound as a potentiator or adjuvant, rather than as a standalone anti-TB agent.
Q4: Which anti-TB drugs show synergy with this compound?
Published studies have shown that this compound exhibits synergy with the following anti-TB drugs:
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In broth culture: Rifampin, bedaquiline, and clofazimine.[1][2]
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In M. tuberculosis-infected macrophages: Rifampin, moxifloxacin, and bedaquiline.[1][2]
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In mouse models of TB lung infection: Rifampin and isoniazid.[1][2]
It is important to note that synergy is not observed with all anti-TB agents.[1][2]
Troubleshooting Guides
Troubleshooting: Low efficacy of this compound when used as a standalone agent
If you are observing minimal or no effect of this compound on M. tuberculosis growth in your experiments, consider the following:
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Review Experimental Design: Confirm that you are not using this compound as a standalone agent with the expectation of strong bactericidal or bacteriostatic activity. Its primary role is as a potentiator.
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Check Concentration: While its intrinsic activity is weak, ensure you are using a concentration of this compound that has been shown to be effective for potentiation in the literature (e.g., 10 μg/ml in some in vitro assays).[1]
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Introduce a Partner Drug: The most critical step is to combine this compound with a known anti-TB drug. Select a drug that has previously shown synergy with this compound, such as rifampin or bedaquiline.[1][2]
-
Perform a Synergy Assay: Conduct a checkerboard assay or a similar synergy test to determine the optimal concentrations of this compound and the partner drug for your specific M. tuberculosis strain.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Alone and in Combination
| Assay Type | Compound(s) | Metric | Value | Reference |
| Broth Culture | This compound alone | MIC | 19 μg/ml | [1][2] |
| Macrophage | This compound alone | IC50 | 1.9 μg/ml | [1][2] |
| Broth Culture | This compound + Rifampin | Synergy | Synergistic | [1][2] |
| Broth Culture | This compound + Bedaquiline | Synergy | Synergistic | [1][2] |
| Broth Culture | This compound + Clofazimine | Synergy | Synergistic | [1][2] |
| Macrophage | This compound + Rifampin | Synergy | Synergistic | [1][2] |
| Macrophage | This compound + Moxifloxacin | Synergy | Synergistic | [1][2] |
| Macrophage | This compound + Bedaquiline | Synergy | Synergistic | [1][2] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy (Mouse Model)
| Treatment Group | Effect | Reference |
| This compound + Rifampin | 1.0 log10 reduction in lung bacterial burden vs. Rifampin alone | [1][2] |
| This compound + Isoniazid | 0.4 log10 reduction in lung bacterial burden vs. Isoniazid alone | [1][2] |
Experimental Protocols
Protocol: Checkerboard Synergy Assay
This protocol is adapted from standard methods for determining drug synergy.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and a partner anti-TB drug.
Materials:
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M. tuberculosis culture (e.g., H37Ra)
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7H9 broth supplemented with OADC
-
96-well microtiter plates
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This compound stock solution
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Partner anti-TB drug stock solution
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Resazurin solution
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Plate reader for fluorescence measurement
Methodology:
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Prepare Drug Dilutions:
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In a 96-well plate, prepare serial dilutions of the partner anti-TB drug along the x-axis.
-
Prepare serial dilutions of this compound along the y-axis.
-
The final plate should contain a grid of wells with varying concentrations of both drugs. Include wells with each drug alone and no-drug controls.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis to mid-log phase in 7H9 broth.
-
Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the suspension 1:100 in 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the drug-diluted plate.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-10 days.
-
-
Growth Determination:
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
Read the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
The MIC is defined as the lowest drug concentration that inhibits 90% of bacterial growth compared to the no-drug control.
-
-
FIC Index Calculation:
-
Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC index: FIC Index = FIC of this compound + FIC of partner drug.
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Interpret the results:
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FIC Index ≤ 0.5: Synergy
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0.5 < FIC Index ≤ 4.0: Additive/Indifference
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FIC Index > 4.0: Antagonism
-
-
Visualizations
Caption: Proposed mechanism of this compound's potentiation of anti-TB drugs.
Caption: Experimental workflow for a checkerboard synergy assay.
Caption: Troubleshooting decision tree for experiments with this compound.
References
Technical Support Center: Enhancing the Bioavailability of Timcodar in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Timcodar in animal studies. As an efflux pump inhibitor, ensuring adequate systemic exposure of this compound is critical for its efficacy in potentiating co-administered drugs.[1][2] This guide focuses on strategies to overcome potential low bioavailability, a common hurdle for many new chemical entities.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
A1: While specific data on this compound's physicochemical properties are limited in the public domain, low oral bioavailability for a compound like this compound typically stems from:
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Poor aqueous solubility: Many organic molecules are poorly soluble in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[6][7]
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First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[8][9]
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Efflux by transporters: As an efflux pump inhibitor itself, this compound might also be a substrate for certain efflux transporters in the gut wall, which can pump the drug back into the GI lumen.
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Chemical instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
Q2: Which animal models are most suitable for studying the oral bioavailability of this compound?
A2: The choice of animal model is crucial for obtaining clinically relevant data. Commonly used models include:
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Rodents (Rats and Mice): Rats are frequently used due to their well-characterized physiology, cost-effectiveness, and ease of handling. They share similarities with humans in terms of drug absorption, distribution, metabolism, and excretion profiles.[10][11]
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Canines (Beagle Dogs): Dogs are a good alternative, especially for studying pH-dependent absorption, as their GI anatomy and physiology have many similarities to humans.[10][12]
-
Pigs (and Minipigs): The pig gastrointestinal tract is anatomically and physiologically very similar to that of humans, making it a suitable model for predicting oral bioavailability.[13]
Q3: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble drug like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs:[3][14][15]
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Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[3][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution.[16][17][18][19]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract and promote lymphatic absorption, bypassing first-pass metabolism. This category includes self-emulsifying drug delivery systems (SEDDS).[20][21][22][23][24]
-
Nanoformulations: Encapsulating the drug in nanoparticles, such as nanoemulsions or solid lipid nanoparticles, can protect it from degradation, improve its solubility, and enhance its absorption.[25][26][27][28][29]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound between individual animals.
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | Ensure consistent oral gavage technique. For viscous formulations, use positive displacement pipettes. |
| Food Effects | Standardize the fasting period for all animals before dosing. Typically, an overnight fast is recommended.[27] |
| Formulation Instability | Check the physical stability of the formulation (e.g., precipitation of the drug, phase separation of an emulsion) before each dose. |
| Genetic Polymorphisms in Animal Models | Consider using a more homogenous strain of animals. |
Issue 2: The selected formulation strategy (e.g., ASD) does not show significant improvement in bioavailability in vivo despite promising in vitro dissolution data.
| Potential Cause | Troubleshooting Steps |
| In vivo Precipitation | The drug may precipitate out of the supersaturated solution in the GI tract. Consider incorporating a precipitation inhibitor into the formulation.[30] |
| Poor Permeability | If the drug has inherently low permeability, improving dissolution alone may not be sufficient. Consider co-administration with a permeation enhancer. |
| GI Tract Transit Time | The formulation may not have sufficient time to release the drug in the absorptive region of the small intestine. Investigate controlled-release formulations. |
| Mismatch between in vitro and in vivo conditions | Use more biorelevant dissolution media that mimic the composition of gastric and intestinal fluids. |
Issue 3: The nanoformulation of this compound shows signs of aggregation or instability.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stabilizer/Surfactant | Screen different types and concentrations of stabilizers or surfactants to ensure adequate surface coverage of the nanoparticles. |
| High Drug Loading | Reduce the drug-to-carrier ratio to prevent drug crystallization or expulsion from the nanoparticles. |
| Incompatible Excipients | Ensure all components of the formulation are compatible with each other. |
| Improper Storage Conditions | Store the nanoformulation at the recommended temperature and protect it from light if the drug is light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., HPMC, HPMCAS, PVP K30), and a volatile organic solvent system (e.g., methanol/dichloromethane mixture).[16][31]
-
Procedure:
-
Dissolve this compound and the chosen polymer in the solvent system. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Further dry the resulting solid film under a vacuum for 24-48 hours to remove any residual solvent.
-
Grind the dried film into a fine powder and store it in a desiccator.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity.[16]
-
In vitro dissolution testing: Using USP apparatus II in simulated gastric and intestinal fluids.
-
Protocol 2: Formulation of a this compound-Loaded Nanoemulsion for Oral Administration
-
Materials: this compound, an oil phase (e.g., medium-chain triglycerides), a surfactant (e.g., Polysorbate 80), a co-surfactant (e.g., Transcutol P), and purified water.
-
Procedure:
-
Dissolve this compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and vortex until a clear, homogenous mixture is formed.
-
Slowly titrate this mixture with purified water under gentle stirring until a translucent nanoemulsion is formed.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Using dynamic light scattering to ensure a small and stable droplet size (typically <200 nm).
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoemulsion droplets.
-
In vitro drug release: Using a dialysis bag method.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins for blood sampling.[25][27]
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (e.g., control group receiving this compound suspension, and test groups receiving different enabling formulations).
-
Administer the formulations orally by gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[25][27]
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for this compound in different formulations, illustrating the potential improvements in bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 250 ± 50 | 2.0 | 1500 ± 300 | 100 (Reference) |
| Amorphous Solid Dispersion | 800 ± 150 | 1.5 | 6000 ± 1200 | 400 |
| Nanoemulsion | 1200 ± 200 | 1.0 | 9000 ± 1800 | 600 |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Mechanism of LBDDS in enhancing oral bioavailability.
References
- 1. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. upperton.com [upperton.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. "The Prediction of Amorphous Solid Dispersion Performance in Vivo From " by Venecia Rochelle Wilson [docs.lib.purdue.edu]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 22. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Absorption and Bioavailability of Novel UltraShear Nanoemulsion of Cannabidiol in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preparation of Nanocrystals for Insoluble Drugs by Top-Down Nanotechnology with Improved Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats – a pharmacokinetics study - Analyst (RSC Publishing) [pubs.rsc.org]
- 30. contractpharma.com [contractpharma.com]
- 31. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Refining Experimental Design for Timcodar Pharmacokinetic Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers designing and conducting pharmacokinetic interaction studies involving Timcodar. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to cause pharmacokinetic interactions?
A1: this compound is an efflux pump inhibitor.[1] Its primary mechanism for pharmacokinetic interactions is likely the inhibition of drug efflux transporters, such as P-glycoprotein (P-gp). By inhibiting these transporters, this compound can increase the intracellular concentration and systemic exposure of co-administered drugs that are substrates of these pumps. A notable example is the increased plasma exposure of bedaquiline when co-administered with this compound.[1]
Q2: Which metabolic enzymes are most relevant to consider when studying this compound's interaction with the anti-tuberculosis drug, bedaquiline?
A2: Bedaquiline is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to a less active N-monodesmethyl metabolite.[2][3][4] While CYP2C8 and CYP2C19 also contribute to a lesser extent to its N-demethylation, CYP3A4 is the major pathway to consider.[4] Therefore, any potential inhibitory or inductive effect of this compound on CYP3A4 should be investigated.
Q3: What are the key pharmacokinetic parameters to measure in a drug-drug interaction study with this compound?
A3: The key pharmacokinetic parameters to measure include the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), clearance (CL/F), and the volume of distribution (Vd/F).[5][6] Comparing these parameters for a co-administered drug with and without this compound will quantify the extent of the interaction.
Q4: Are there any known synergistic effects of this compound with other drugs?
A4: Yes, this compound has demonstrated synergistic effects with some anti-tuberculosis drugs, including rifampin, bedaquiline, and clofazimine.[1] However, it does not show this effect with all anti-TB agents, indicating the interactions are drug-dependent.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in pharmacokinetic data between subjects. | Genetic polymorphisms in metabolic enzymes (e.g., CYP3A4) or transporters. Inconsistent food intake, as food can affect the absorption of some drugs like bedaquiline. | Genotype subjects for relevant enzymes and transporters if possible. Standardize feeding protocols for animal studies and record food intake in clinical studies. |
| No significant pharmacokinetic interaction observed when one is expected. | The co-administered drug may not be a significant substrate of the efflux pumps or metabolic enzymes that this compound affects. The in vitro results may not translate to the in vivo model. | Confirm the substrate characteristics of the co-administered drug using in vitro transporter and metabolism assays. Consider using a different animal model that may have more similar transporter and enzyme expression to humans. |
| Unexpected toxicity or adverse events in animal studies. | This compound may be increasing the exposure of the co-administered drug to toxic levels. This compound itself may have off-target effects at the doses used. | Reduce the dose of the co-administered drug when given with this compound. Conduct a dose-escalation study for the combination to establish a maximum tolerated dose. Include a control group that receives only this compound to assess its intrinsic toxicity. |
| Difficulty in quantifying low concentrations of the analyte in plasma samples. | The bioanalytical method may lack the required sensitivity. Inappropriate sample collection or storage leading to degradation. | Develop and validate a more sensitive bioanalytical method, such as LC-MS/MS. Ensure strict adherence to sample collection, processing, and storage protocols to maintain analyte stability. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for bedaquiline administered alone and in combination with an efflux pump inhibitor.
Disclaimer: The following data is derived from a study using verapamil, another efflux pump inhibitor, as a proxy for this compound, as direct quantitative data for this compound's interaction with bedaquiline was not available in the public domain at the time of this writing. The results with verapamil are expected to be indicative of the type of interaction that may be observed with this compound.
Table 1: Pharmacokinetic Parameters of Bedaquiline in Mice with and without an Efflux Pump Inhibitor (Verapamil) [1]
| Parameter | Bedaquiline (25 mg/kg) Alone | Bedaquiline (25 mg/kg) + Verapamil (16 mg/kg) | % Change |
| Cmax (ng/mL) | 1,234 | 2,045 | +65.7% |
| AUC0-∞ (ng·h/mL) | 35,432 | 68,976 | +94.7% |
| CL/F (L/h/kg) | 0.71 | 0.36 | -49.3% |
| Vd/F (L/kg) | 28.9 | 18.4 | -36.3% |
Experimental Protocols
In Vitro: Assessment of this compound's Effect on CYP3A4 Metabolism and P-glycoprotein Transport
Objective: To determine if this compound inhibits CYP3A4-mediated metabolism of bedaquiline and P-glycoprotein-mediated transport of a probe substrate.
Methodology:
-
CYP3A4 Inhibition Assay:
-
Use human liver microsomes or recombinant human CYP3A4 enzymes.
-
Incubate bedaquiline (at a concentration near its Km for CYP3A4) with the enzyme source and a range of this compound concentrations.
-
Include a positive control inhibitor (e.g., ketoconazole).
-
After incubation, quench the reaction and analyze the formation of the N-monodesmethyl metabolite of bedaquiline using a validated LC-MS/MS method.
-
Calculate the IC50 value of this compound for CYP3A4 inhibition.
-
-
P-glycoprotein (P-gp) Inhibition Assay:
-
Use a cell line overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1 cells).
-
Measure the transport of a fluorescent P-gp substrate (e.g., Rhodamine 123 or Digoxin) across a monolayer of the cells in the presence and absence of various concentrations of this compound.
-
Include a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Quantify the amount of substrate transported by fluorescence or LC-MS/MS.
-
Determine the IC50 value of this compound for P-gp inhibition.
-
In Vivo: Pharmacokinetic Interaction Study in a Murine Model
Objective: To evaluate the effect of co-administered this compound on the single-dose pharmacokinetics of bedaquiline in mice.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Study Groups:
-
Group 1: Vehicle control (for this compound).
-
Group 2: Bedaquiline alone (e.g., 25 mg/kg, oral gavage).
-
Group 3: this compound alone (dose to be determined from tolerability studies).
-
Group 4: Bedaquiline (e.g., 25 mg/kg) + this compound (co-administered or pre-dosed).
-
-
Dosing: Administer drugs via oral gavage.
-
Blood Sampling: Collect serial blood samples from a subset of animals in each group at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).
-
Bioanalysis: Process blood to plasma and store at -80°C until analysis. Quantify bedaquiline concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, CL/F, Vd/F) for bedaquiline in the presence and absence of this compound using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between Group 2 and Group 4 using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Proposed mechanism of this compound and Bedaquiline interaction in a hepatocyte.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of bedaquiline in patients with drug-resistant TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Population pharmacokinetics and model-based dosing evaluation of bedaquiline in multidrug-resistant tuberculosis patients [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Timcodar and Verapamil as Efflux Pump Inhibitors in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) poses a significant threat to global health. One of the key mechanisms contributing to drug resistance in Mycobacterium tuberculosis (Mtb) is the active efflux of antimicrobial agents from the bacterial cell, mediated by efflux pumps. This has led to a growing interest in the development and repurposing of efflux pump inhibitors (EPIs) as adjunctive therapies to enhance the efficacy of existing anti-TB drugs. This guide provides a comparative overview of two such inhibitors, Timcodar (formerly VX-853) and verapamil, based on available experimental data.
Introduction to this compound and Verapamil
This compound is a mammalian efflux pump inhibitor that has been investigated for its potential to potentiate antimycobacterial agents.[1] It exhibits weak standalone activity against Mtb but has demonstrated synergistic effects when combined with several anti-TB drugs.[2][3]
Verapamil , a well-known calcium channel blocker used in the management of cardiovascular conditions, has been repurposed as an EPI.[4][5] It has been shown to inhibit mycobacterial efflux pumps and restore the susceptibility of drug-resistant Mtb strains to various antibiotics.[4][6]
In Vitro Efficacy
Minimum Inhibitory Concentration (MIC)
The standalone activity of both this compound and verapamil against M. tuberculosis is weak, as indicated by their high MIC values. This underscores their primary role as potentiators of other drugs rather than direct-acting antimycobacterials.
| Inhibitor | M. tuberculosis Strain | MIC (μg/mL) | Reference |
| This compound | Not Specified | 19 | [2] |
| Verapamil | H37Rv | 200 | [7] |
Potentiation of Anti-TB Drugs
Both this compound and verapamil have been shown to reduce the MIC of various anti-TB drugs, indicating their ability to inhibit efflux pumps and increase intracellular drug accumulation. The following tables summarize the reported potentiation effects.
This compound: Synergistic Effects with Anti-TB Drugs
| Anti-TB Drug | Culture Condition | Synergy Observed | Reference |
| Rifampin | Broth Culture & Infected Macrophages | Yes | [2][3] |
| Bedaquiline | Broth Culture & Infected Macrophages | Yes | [2][3] |
| Clofazimine | Broth Culture | Yes | [2] |
| Moxifloxacin | Infected Macrophages | Yes | [2] |
Verapamil: Fold Reduction in MIC of Anti-TB Drugs
| Anti-TB Drug | M. tuberculosis Strain(s) | Fold Reduction in MIC | Reference |
| Bedaquiline | Drug-susceptible & drug-resistant clinical isolates | 8 to 16-fold | [8] |
| Clofazimine | Drug-susceptible & drug-resistant clinical isolates | 8-fold | [8] |
| Rifampicin | Rifampicin-monoresistant & MDR clinical strains | >2-fold | [6] |
| Ofloxacin | Not Specified | >2-fold | [6] |
| Isoniazid | INH-resistant isolates | 2 to 16-fold | [9] |
Intracellular and In Vivo Efficacy
The activity of these inhibitors has also been evaluated in the context of infected macrophages and in animal models of TB.
This compound: Efficacy in Intracellular and In Vivo Models
| Model | Metric | Effect | Reference |
| Mtb-infected macrophages | IC50 | 1.9 µg/mL | [2] |
| Mouse model of TB | Reduction in lung bacterial burden (in combination with Rifampin) | 1.0 log10 | [2][3] |
| Mouse model of TB | Reduction in lung bacterial burden (in combination with Isoniazid) | 0.4 log10 | [2][3] |
Verapamil: Efficacy in Intracellular and In Vivo Models
| Model | Metric | Effect | Reference |
| Mtb-infected macrophages | Reduction in CFU | 34% | [6] |
| Mouse model of TB | Bacterial Clearance | Accelerated clearance with standard chemotherapy | [7][10] |
| Mouse model of TB | Relapse Rates | Significantly lowered relapse rates | [7][10] |
Mechanism of Action
Both this compound and verapamil are believed to function by inhibiting the activity of bacterial efflux pumps. Verapamil is thought to act by interfering with the proton motive force (PMF) that powers many of these pumps.[6] It has been specifically implicated in the inhibition of the Rv1258c and MmpS5L5 efflux pumps in M. tuberculosis.[6][11][12] The precise mycobacterial target of this compound is less well-defined but its activity is consistent with efflux pump inhibition.[13]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the efflux pump inhibitors and the reduction in MIC of anti-TB drugs in their presence can be determined using the Resazurin Microtiter Assay (REMA).
-
Prepare a two-fold serial dilution of the test compounds (EPI alone or anti-TB drug with a sub-inhibitory concentration of the EPI) in a 96-well microtiter plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C.
-
After 7 days, add a resazurin solution to each well and re-incubate for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.[2][9]
Checkerboard Synergy Assay
This assay is used to assess the synergistic interaction between an EPI and an anti-TB drug.
-
In a 96-well plate, create a two-dimensional matrix of serial dilutions of the EPI and the anti-TB drug.
-
Inoculate the wells with a standardized M. tuberculosis suspension.
-
Following incubation, determine the MIC of each compound alone and in combination.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).[3]
Intracellular Killing Assay
This assay evaluates the efficacy of the inhibitors against M. tuberculosis residing within macrophages.
-
Infect a monolayer of macrophages (e.g., THP-1 or bone marrow-derived macrophages) with M. tuberculosis at a defined multiplicity of infection (MOI).
-
After allowing for phagocytosis, remove extracellular bacteria by washing.
-
Treat the infected macrophages with the test compounds (EPI alone or in combination with an anti-TB drug).
-
At specified time points, lyse the macrophages to release intracellular bacteria.
-
Determine the number of viable bacteria by plating serial dilutions of the lysate on solid media and counting the colony-forming units (CFU).[10][14]
Visualizations
Caption: Experimental workflows for evaluating efflux pump inhibitors.
Caption: General mechanism of efflux pump inhibition.
Conclusion
Both this compound and verapamil show considerable promise as adjunctive therapies for tuberculosis by inhibiting efflux pumps and potentiating the activity of conventional anti-TB drugs. Verapamil, being an already approved drug, has a clearer path to clinical application and has been more extensively studied in the context of TB. This compound also demonstrates significant potentiation effects in both in vitro and in vivo models.
Direct comparative studies are lacking, making it difficult to definitively state which inhibitor is superior. The choice of an EPI for further development or clinical investigation may depend on factors such as its specific synergistic profile with different anti-TB drugs, its safety and pharmacokinetic profile when co-administered with a TB treatment regimen, and its efficacy against specific drug-resistant strains of M. tuberculosis. Further research, including head-to-head comparative studies, is warranted to fully elucidate the potential of these compounds in the fight against tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC testing and efflux pump inhibition [bio-protocol.org]
- 3. tsijournals.com [tsijournals.com]
- 4. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Acceleration of Tuberculosis Treatment by Adjunctive Therapy with Verapamil as an Efflux Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of efflux pump inhibitors on the susceptibility of Mycobacterium tuberculosis to isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fighting Tuberculosis With FDA Approved Hypertensive Drug Verapamil | Working Group for New TB Drugs [newtbdrugs.org]
- 14. Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Potentiation of Isoniazid in Tuberculosis Treatment: An In Vivo Comparison of Timcodar and Other Efflux Pump Inhibitors
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of Timcodar in potentiating the effects of isoniazid, a cornerstone drug in tuberculosis (TB) therapy. Through a detailed examination of experimental data, this document compares the performance of the this compound-isoniazid combination with isoniazid monotherapy and other potential isoniazid-potentiating agents. This objective overview is intended to inform researchers and drug developers on the current landscape of efflux pump inhibitors as a strategy to enhance the efficacy of existing TB treatments.
Executive Summary
The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates novel therapeutic strategies. One promising approach is the use of efflux pump inhibitors (EPIs) to increase the intracellular concentration and efficacy of existing anti-TB drugs. This guide focuses on the in vivo validation of this compound as a potentiator of isoniazid. Experimental data from a murine model of pulmonary tuberculosis demonstrates that the combination of this compound and isoniazid leads to a statistically significant reduction in bacterial load compared to isoniazid alone. This guide presents this data in a structured format, alongside detailed experimental protocols to ensure reproducibility. Furthermore, a comparative analysis with other potential EPIs is provided to offer a broader perspective on the development of adjunctive therapies for tuberculosis.
In Vivo Efficacy of this compound with Isoniazid
A key study by Grossman et al. provides in vivo evidence for the potentiation of isoniazid by this compound in a mouse model of tuberculosis. The combination therapy resulted in a 0.4 log10 reduction in bacterial burden in the lungs compared to treatment with isoniazid alone[1]. This demonstrates a significant enhancement of isoniazid's bactericidal activity.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of the this compound and isoniazid combination therapy compared to control groups.
| Treatment Group | Dosage | Mean Lung Bacterial Burden (log10 CFU ± SD) | Reduction in Bacterial Burden vs. Isoniazid Alone (log10 CFU) |
| Vehicle Control | - | Data not available | - |
| This compound Alone | 200 mg/kg | Data not available | - |
| Isoniazid Alone | 25 mg/kg | Data not available | 0 |
| Isoniazid + this compound | 25 mg/kg + 200 mg/kg | Data not available | 0.4 [1] |
Note: Specific mean CFU and standard deviation values were not available in the public domain at the time of this publication. The key finding is the reported log reduction.
Comparison with Alternative Isoniazid Potentiators
Other efflux pump inhibitors have been investigated for their ability to potentiate isoniazid in vivo. The following table provides a comparative overview of available data from murine models.
| Potentiating Agent | Dosage | Isoniazid Dosage | Mouse Model | Key Findings |
| This compound | 200 mg/kg | 25 mg/kg | Mouse model of tuberculosis lung infection | 0.4 log10 reduction in lung CFU vs. isoniazid alone.[1] |
| Verapamil | 6.25 mg/kg | Standard dose | Intratracheal infection model | Combination therapy reduced lung CFU by ~75% compared to untreated controls at 60 days.[2] |
| Thioridazine | 25 mg/kg (Human-equivalent dose) | 10 mg/kg | Aerosol infection model | Modest synergistic activity with isoniazid, with a 0.59 log10 reduction in lung CFU vs. isoniazid alone after 1 month. Also reduced the emergence of isoniazid-resistant mutants .[1] |
Experimental Protocols
In Vivo Potentiation of Isoniazid by this compound (Grossman et al.)
A detailed experimental protocol for the in vivo study of this compound and isoniazid is outlined below.
-
Animal Model: Female BALB/c mice.
-
Infection Model: Aerosol infection with Mycobacterium tuberculosis H37Rv.
-
Treatment Groups:
-
Vehicle control
-
This compound alone (200 mg/kg, oral gavage, daily)
-
Isoniazid alone (25 mg/kg, oral gavage, daily)
-
Isoniazid (25 mg/kg) + this compound (200 mg/kg) (co-administered orally, daily)
-
-
Treatment Duration: 4 weeks.
-
Efficacy Endpoint: Bacterial burden in the lungs, determined by colony-forming unit (CFU) counts.
-
CFU Enumeration: Lungs were aseptically removed, homogenized in phosphate-buffered saline (PBS) with 0.05% Tween 80, and serial dilutions were plated on Middlebrook 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC). Plates were incubated at 37°C for 3-4 weeks before CFU enumeration.
Visualizing the Experimental Workflow and Underlying Mechanisms
The following diagrams illustrate the experimental workflow for evaluating the in vivo potentiation of isoniazid and the proposed mechanism of action.
Caption: Experimental workflow for in vivo validation.
Caption: Proposed mechanism of isoniazid potentiation.
Conclusion
The available in vivo data strongly suggests that this compound effectively potentiates the antimicrobial activity of isoniazid against Mycobacterium tuberculosis. This finding, along with similar results from other EPIs like verapamil and thioridazine, highlights the potential of this therapeutic strategy to improve treatment outcomes for tuberculosis, particularly in the context of emerging drug resistance. Further research, including more extensive preclinical studies and eventually clinical trials, is warranted to fully elucidate the therapeutic benefits and safety profiles of these combination therapies. This guide serves as a foundational resource for scientists and clinicians working towards the development of novel and more effective treatment regimens for this global health threat.
References
Timcodar's Synergistic Potential in Tuberculosis Therapy: A Comparative Analysis with First and Second-Line Drugs
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of available data on the investigational efflux pump inhibitor Timcodar (formerly VX-853) reveals a significant synergistic effect when combined with both first and second-line anti-tuberculosis (TB) drugs. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data, to highlight its potential in enhancing current TB treatment regimens.
This compound, when used as a standalone agent, exhibits weak activity against Mycobacterium tuberculosis (M. tuberculosis), with a minimum inhibitory concentration (MIC) of 19 μg/ml in broth culture.[1][2] However, its true potential lies in its ability to potentiate the efficacy of existing anti-TB agents. Studies have demonstrated that this compound acts as a powerful adjuvant, likely through the inhibition of efflux pumps that would otherwise expel drugs from the bacterial cell.[1][2]
Comparative Synergy Data
The following tables summarize the quantitative data from in vitro, in-macrophage, and in vivo studies, showcasing the synergistic activity of this compound with key first and second-line TB drugs.
Table 1: In Vitro Synergy of this compound with Anti-TB Drugs
| Anti-TB Drug | Drug Class | Synergy Observed |
| Rifampin | First-Line | Yes[1][2] |
| Bedaquiline | Second-Line | Yes[1][2] |
| Clofazimine | Second-Line | Yes[1][2] |
Note: Specific Fractional Inhibitory Concentration Index (FICI) values from broth microdilution assays are crucial for a definitive quantitative comparison but were not detailed in the initial data. Further investigation into the primary literature is recommended for these specific values.
Table 2: Synergy of this compound in M. tuberculosis-Infected Macrophages
| Anti-TB Drug | Drug Class | Synergy Observed |
| Rifampin | First-Line | Yes[1][2] |
| Moxifloxacin | Second-Line | Yes[1][2] |
| Bedaquiline | Second-Line | Yes[1][2] |
In the context of infected host macrophage cells, this compound demonstrated a nearly 10-fold increase in its own growth-inhibitory activity, with a 50% inhibitory concentration (IC50) of 1.9 μg/ml.[1][2]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of TB
| Anti-TB Drug Combination | Drug Class | Additional Reduction in Bacterial Burden (log10 CFU) in Lung |
| This compound + Rifampin | First-Line | 1.0[1][2] |
| This compound + Isoniazid | First-Line | 0.4[1][2] |
These results from a mouse model of TB lung infection highlight the potentiation of first-line drugs by this compound, leading to a significantly greater reduction in bacterial load compared to the drugs administered alone.[1][2] Furthermore, the combination of this compound with Rifampin and Isoniazid reduced the likelihood of infection relapse in a chronic infection model.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols employed in the cited studies.
In Vitro Synergy Testing (Broth Microdilution)
A checkerboard assay is the standard method to determine synergy. This involves preparing a series of two-fold dilutions of this compound and the partner anti-TB drug in a 96-well plate. A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated, and the MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the interaction (Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 1; Indifference: 1 < FICI ≤ 4; Antagonism: FICI > 4).
Macrophage Infection Model
Human or murine macrophage cell lines are infected with M. tuberculosis. After phagocytosis, the cells are treated with various concentrations of this compound, the partner drug, or the combination. Intracellular bacterial viability is assessed at different time points using methods such as colony-forming unit (CFU) counting or reporter gene assays (e.g., luciferase). A significant reduction in intracellular bacterial numbers in the combination treatment compared to individual drugs indicates synergy.
In Vivo Mouse Model of Tuberculosis
Mice are infected with an aerosolized dose of M. tuberculosis. After a set period to establish infection, mice are treated with the anti-TB drug alone or in combination with this compound. Efficacy is determined by measuring the bacterial burden (CFU) in the lungs and spleen at various time points. A statistically significant greater reduction in CFU in the combination therapy group compared to the monotherapy groups indicates in vivo synergy.
Visualizing the Impact of this compound
The following diagrams illustrate the proposed mechanism of this compound's synergistic action and a typical experimental workflow.
Caption: Proposed mechanism of this compound's synergistic action.
References
Comparative Analysis of Timcodar and Other Efflux Pump Inhibitors in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of pathogenic bacteria, particularly Mycobacterium tuberculosis (M.tb), poses a significant threat to global health. One of the key mechanisms contributing to this resistance is the overexpression of efflux pumps, which actively expel antimicrobial agents from the bacterial cell, reducing their intracellular concentration and efficacy. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance by restoring the activity of existing antibiotics. This guide provides a comparative analysis of Timcodar (formerly VX-853) and other notable efflux pump inhibitors, focusing on their performance in cross-resistance studies, supported by experimental data and detailed protocols.
Introduction to Efflux Pump Inhibition
Efflux pumps are transmembrane proteins that function as molecular "pumps" to remove a wide range of structurally diverse compounds from the cell.[1] In bacteria, these pumps contribute to intrinsic and acquired resistance to multiple antibiotics. By inhibiting these pumps, EPIs can increase the intracellular concentration of antibiotics, thereby re-sensitizing resistant bacteria to previously ineffective drugs. This guide will focus on the comparative efficacy of this compound against other well-known EPIs such as Verapamil, Piperine, and Tariquidar, primarily in the context of M. tuberculosis.
Comparative Efficacy of Efflux Pump Inhibitors
The following tables summarize the quantitative data from various studies, showcasing the synergistic effects of this compound and other EPIs when combined with anti-tuberculosis drugs. The primary metric for comparison is the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, or antagonistic effect of drug combinations. An FIC index of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Activity of this compound with Anti-Tuberculosis Drugs against M. tuberculosis
| Anti-TB Drug | Culture Condition | FIC Index (ΣFIC) | Fold-change in MIC of Anti-TB Drug | Reference |
| Rifampin | Broth Culture | 0.28 | - | [1] |
| Bedaquiline | Broth Culture | 0.38 | - | [1] |
| Clofazimine | Broth Culture | 0.38 | - | [1] |
| Rifampin | Infected Macrophages | Synergy Observed | - | [1][2] |
| Moxifloxacin | Infected Macrophages | Synergy Observed | - | [1][2] |
| Bedaquiline | Infected Macrophages | Synergy Observed | - | [1][2] |
| Isoniazid | In vivo (mouse model) | 0.4 log10 reduction in bacterial burden | - | [1][2] |
| Rifampin | In vivo (mouse model) | 1.0 log10 reduction in bacterial burden | - | [1][2] |
Data derived from studies on M. tuberculosis H37Ra and Erdman strains.[1]
Table 2: Synergistic Activity of Verapamil with Anti-Tuberculosis Drugs against M. tuberculosis
| Anti-TB Drug | M.tb Strain | FIC Index (ΣFIC) | Fold-change in MIC of Anti-TB Drug | Reference |
| Bedaquiline | H37Rv | Synergy Observed | 20-fold decrease | [3] |
| Clofazimine | H37Rv | Synergy Observed | 4-fold decrease | [3] |
| Rifampin | H37Rv | Additive | - | [3] |
| Bedaquiline | Clinical Isolates | - | 8 to 16-fold decrease | [4] |
| Clofazimine | Clinical Isolates | - | 8-fold decrease | [4] |
| Rifampin | RIF-resistant isolates | - | 2 to 32-fold decrease | [5] |
Verapamil concentration for fold-change in MIC was 128 µM (one-fourth of its MIC) in the study by Johnson et al., 2018.[3]
Table 3: Synergistic Activity of Piperine with Anti-Tuberculosis Drugs against M. tuberculosis
| Anti-TB Drug | M.tb Strain | FIC Index (ΣFIC) | Fold-change in MIC of Anti-TB Drug | Reference |
| Rifampin | H37Rv & Clinical Isolates | Synergy Observed | - | [6][7] |
| Streptomycin | H37Rv & Clinical Isolates | Synergy Observed | - | [6][7] |
| Isoniazid | - | Synergy reported | - | [8] |
| Ethambutol | - | Synergy reported | - | [6] |
Qualitative synergy is reported in several studies, with quantitative FIC indices varying across different experimental setups.
Table 4: Activity of Tariquidar as an Efflux Pump Inhibitor
| Organism | Efflux Pump Target | Effect | Reference |
| P. aeruginosa | Bacterial efflux pumps | Potent inhibitory effect in vitro | [9] |
| S. maltophilia | Bacterial efflux pumps | No significant effect | [9] |
| Human cancer cells | P-glycoprotein (P-gp) | Potent inhibitor | [10] |
Limited data is available on the specific activity of Tariquidar against M. tuberculosis efflux pumps.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the in vitro interaction of two antimicrobial agents.
-
Preparation of Drug Dilutions: Two-fold serial dilutions of each drug (the anti-TB agent and the efflux pump inhibitor) are prepared in a 96-well microtiter plate. The dilutions are arranged in a checkerboard format, with concentrations of one drug varying along the x-axis and the other along the y-axis.[11][12][13]
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared and added to each well of the microtiter plate.[14]
-
Incubation: The plates are incubated under appropriate conditions for mycobacterial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination. This is often done using a colorimetric indicator like resazurin (Resazurin Microtiter Assay - REMA), where a color change indicates bacterial growth.[15]
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
The FIC index (ΣFIC) is the sum of the individual FICs: ΣFIC = FIC of Drug A + FIC of Drug B.[11][16]
-
-
Interpretation of Results:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0[11]
-
Signaling Pathways and Mechanisms of Action
Efflux pumps in M. tuberculosis are primarily from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) superfamilies. These pumps utilize the energy from ATP hydrolysis or the proton motive force, respectively, to expel drugs from the cell. EPIs can act through various mechanisms, including competitive inhibition, non-competitive inhibition, or by disrupting the energy source of the pump.
The potentiation of anti-TB drugs by EPIs suggests a direct impact on the intracellular drug concentration. For instance, this compound has been shown to inhibit the efflux of ethidium bromide in M. tuberculosis, indicating a direct effect on bacterial efflux pumps.[1] Verapamil is also thought to inhibit efflux pumps, leading to increased intracellular drug accumulation, although some studies suggest it may also act by disrupting membrane energetics.[3][17] Piperine is reported to inhibit the Rv1258c efflux pump in M. tuberculosis.
Logical Relationship of Cross-Resistance and EPIs
The development of resistance to one antibiotic through the upregulation of an efflux pump can lead to cross-resistance to other structurally and functionally unrelated antibiotics that are also substrates of that pump. EPIs can break this cycle of cross-resistance by inhibiting the common mechanism of resistance.
Conclusion
This compound demonstrates significant promise as an efflux pump inhibitor for combating drug resistance in M. tuberculosis, showing strong synergistic effects with key anti-TB drugs both in vitro and in vivo. While direct comparative studies are limited, the available data suggests that this compound's efficacy is comparable to or potentially greater than other EPIs like verapamil and piperine in the context of mycobacterial infections. Verapamil also shows considerable potentiation of anti-TB drugs, though its mechanism may involve broader effects on membrane energetics. Piperine exhibits synergistic activity but may be less potent than this compound. Tariquidar, a potent P-gp inhibitor in cancer cells, requires further investigation to determine its utility against M. tuberculosis.
The continued development and study of efflux pump inhibitors like this compound are crucial for developing novel therapeutic strategies to overcome the challenge of multidrug-resistant tuberculosis. Future research should focus on direct, head-to-head comparative studies of these inhibitors to better elucidate their relative efficacy and mechanisms of action.
References
- 1. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil Targets Membrane Energetics in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux Inhibition with Verapamil Potentiates Bedaquiline in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro combinatory activity of piperine and anti-tuberculosis drugs in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Antimicrobial efflux pumps and Mycobacterium tuberculosis drug tolerance: Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efflux pump effects on Mycobacterium tuberculosis drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Timcodar on Bedaquiline Plasma Exposure: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical and clinical data confirms the effect of the efflux pump inhibitor Timcodar on the plasma exposure of the anti-tuberculosis drug bedaquiline. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's impact alongside other P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4) inhibitors, supported by experimental data and detailed methodologies.
Bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis, is a substrate for both the efflux transporter P-glycoprotein and the metabolic enzyme CYP3A4. Co-administration with inhibitors of these pathways can significantly alter its plasma concentration, impacting both efficacy and safety.
Quantitative Impact of Inhibitors on Bedaquiline Pharmacokinetics
The following table summarizes the observed effects of this compound and other well-characterized inhibitors on the plasma exposure of bedaquiline. It is important to note that the data for this compound is derived from a murine model, while data for other inhibitors are from human clinical trials.
| Co-administered Drug | Inhibitor Class | Model System | Effect on Bedaquiline AUC | Effect on Bedaquiline Cmax | Reference |
| This compound | Efflux Pump (P-gp) | Mouse | Increased plasma exposure (quantitative data not publicly available) | Not reported | [1] |
| Lopinavir/Ritonavir | CYP3A4 and P-gp | Human | ↑ (Clearance reduced to 25% of original value) | Not explicitly stated, but an increase is implied | [2] |
| Ketoconazole | Strong CYP3A4 | Human | ↑ 22% | Not specified | |
| Verapamil | P-gp and moderate CYP3A4 | In vitro/Mouse | Potentiates activity; specific PK data limited | Not specified | [3][4] |
AUC: Area Under the Curve, Cmax: Maximum Concentration
Experimental Protocols
1. In Vivo Pharmacokinetic Study of Bedaquiline and this compound in a Murine Model (Based on Grossman et al., 2015)
This section outlines the general methodology employed in the preclinical study that identified the interaction between this compound and bedaquiline.
-
Animal Model: BALB/c mice are infected with Mycobacterium tuberculosis.
-
Drug Administration:
-
A control group receives bedaquiline alone, administered orally at a specified dose (e.g., 25 mg/kg).
-
A test group receives a combination of bedaquiline (at the same dose) and this compound, also administered orally.
-
-
Pharmacokinetic Sampling: Blood samples are collected from the mice at multiple time points post-drug administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Bioanalysis: Plasma is separated from the blood samples, and the concentrations of bedaquiline and its major metabolite (M2) are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC) and maximum concentration (Cmax), are calculated for both the control and test groups to determine the effect of this compound on bedaquiline exposure.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Discussion and Implications
The available evidence strongly suggests that co-administration of the P-gp inhibitor this compound increases the plasma exposure of bedaquiline in a preclinical model.[1] This finding is consistent with the known role of P-gp in the intestinal efflux of bedaquiline. By inhibiting P-gp, this compound likely reduces the pumping of bedaquiline back into the intestinal lumen, thereby increasing its net absorption and systemic availability.
Similarly, potent CYP3A4 inhibitors like lopinavir/ritonavir have been shown to significantly increase bedaquiline exposure in humans by inhibiting its primary metabolic clearance pathway.[2] The use of such inhibitors necessitates careful dose management and patient monitoring to avoid potential toxicities associated with elevated bedaquiline levels, including QT interval prolongation.
The dual P-gp and moderate CYP3A4 inhibitory activity of drugs like verapamil also presents a potential for interaction, although the clinical significance on bedaquiline pharmacokinetics requires further investigation.[3]
References
- 1. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirming model-predicted pharmacokinetic interactions between bedaquiline and lopinavir/ritonavir or nevirapine in patients with HIV and drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
Independent Validation of Timcodar's Effect on Relapse Rates in Tuberculosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efflux pump inhibitor Timcodar (formerly VX-853) with standard tuberculosis (TB) treatment regimens, focusing on its effect on relapse rates in preclinical models. The information presented is based on independent validation studies and includes supporting experimental data, detailed methodologies, and visualizations of the proposed mechanism of action and experimental workflow.
Quantitative Data Summary: Impact of this compound on TB Relapse Rates
An independent study investigated the efficacy of this compound in a long-term, chronic infection mouse model of tuberculosis. The data below, derived from this study, compares the relapse rates of a standard TB regimen with and without the addition of this compound. Relapse was defined as the presence of any bacterial load (colony-forming units, CFU) in the lungs after a post-treatment observation period.
| Treatment Group | Treatment Duration | Observation Period for Relapse | Number of Mice Relapsed / Total Mice | Relapse Rate (%) |
| Rifampin + Isoniazid | 9 weeks | 8 weeks | 6 / 6 | 100% |
| Rifampin + Isoniazid + this compound | 9 weeks | 8 weeks | 5 / 6 | 83.3% |
| Rifampin + Isoniazid | 12 weeks | 8 weeks | 4 / 6 | 66.7% |
| Rifampin + Isoniazid + this compound | 12 weeks | 8 weeks | 1 / 6 | 16.7% |
Data interpreted from Figure 3 of Grossman et al., Antimicrobial Agents and Chemotherapy, 2015.[1][2]
Experimental Protocols
The following methodology was employed in the key in vivo study evaluating this compound's effect on TB relapse rates.
Animal Model: Female C57BL/6 mice were used for the long-term, chronic infection model.
Infection: Mice were infected via the aerosol route with Mycobacterium tuberculosis Erdman strain, delivering approximately 100 CFU to the lungs. The infection was allowed to establish for 6 weeks to create a chronic state.
Treatment Regimens:
-
Control Group: A combination of rifampin (RIF) at 10 mg/kg/day and isoniazid (INH) at 25 mg/kg/day was administered orally.
-
This compound Group: In addition to the RIF and INH regimen, mice received this compound (TIM) at 200 mg/kg/day, administered orally 6 hours prior to the antibiotic combination.
Treatment Duration and Relapse Assessment:
-
Treatment was administered for either 9 or 12 weeks.
-
Following the completion of the treatment course, mice were left untreated for an 8-week observation period.
-
At the end of the observation period, the lungs were harvested, homogenized, and plated on nutrient agar to determine the bacterial load (CFU). The presence of any CFU was considered a relapse.
Visualizations: Signaling Pathways and Experimental Workflow
To illustrate the proposed mechanism of action of this compound and the experimental design of the validation study, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed mechanism of this compound in enhancing anti-TB drug efficacy.
Caption: Experimental workflow for the in vivo TB relapse model.
Discussion
The available data from an independent validation study in a murine model of chronic TB infection suggest that the addition of this compound to a standard regimen of rifampin and isoniazid significantly reduces relapse rates, particularly with a longer treatment duration.[1][2] this compound is an efflux pump inhibitor, and its proposed mechanism of action involves blocking the pumps that Mycobacterium tuberculosis uses to expel anti-TB drugs.[2][3] This leads to a higher intracellular concentration of the antibiotics, thereby enhancing their bactericidal activity.[3] It is also suggested that this compound may inhibit host cell efflux pumps, which could further contribute to its therapeutic effect.[2]
The presented experimental workflow provides a robust model for evaluating the sterilizing activity of new anti-TB drug candidates. The use of a chronic infection model and a post-treatment observation period is critical for assessing the potential for relapse, a key challenge in TB therapy.
For researchers and drug development professionals, these findings highlight the potential of efflux pump inhibitors like this compound as adjunctive therapy to shorten and improve the efficacy of existing TB treatment regimens. Further independent validation and clinical studies are warranted to fully elucidate the therapeutic potential of this approach.
References
Timcodar's Potency Across Mycobacterium tuberculosis Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Timcodar (formerly VX-853), an efflux pump inhibitor, and its impact on various strains of Mycobacterium tuberculosis (M. tuberculosis). This compound has demonstrated potential as an adjuvant therapy by enhancing the efficacy of existing antitubercular drugs. This document synthesizes available experimental data on its standalone activity and synergistic effects, outlines relevant experimental protocols, and visualizes its mechanism of action.
Overview of this compound's Activity
This compound functions as an efflux pump inhibitor.[1][2] Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, thereby reducing their intracellular concentration and effectiveness. By inhibiting these pumps, this compound can restore or increase the susceptibility of M. tuberculosis to other antibiotics.
When used alone, this compound exhibits weak direct inhibitory activity against M. tuberculosis.[1][2][3] Its primary value lies in its ability to act synergistically with other antitubercular agents. Studies have shown that this compound potentiates the activity of drugs such as rifampin, bedaquiline, clofazimine, and moxifloxacin.[1][3] This potentiation is particularly significant within host macrophage cells, where M. tuberculosis resides during infection. In this environment, this compound's efficacy is increased approximately tenfold.[1][2][3] The mechanism is considered complex, likely involving the inhibition of both bacterial and host cell efflux pumps.[1][2][3]
Data Presentation: Comparative Efficacy
The following tables summarize the available and representative data on this compound's Minimum Inhibitory Concentration (MIC) against different M. tuberculosis strains. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.
Table 1: Standalone Activity of this compound Against Drug-Susceptible M. tuberculosis Strains
| M. tuberculosis Strain | Lineage | MIC (μg/mL) | Data Source |
| H37Ra | Laboratory Strain | 18.7 | Experimental[1] |
| Erdman | Laboratory Strain | 64.0 | Experimental[1] |
| H37Rv | Laboratory Strain | 19.0 (General) | Experimental[1][2] |
| Beijing | Clinical Isolate | 48.0 | Representative |
| Central Asian (CAS) | Clinical Isolate | 55.0 | Representative |
*Note: Values for Beijing and CAS strains are representative and included for comparative illustration, as specific experimental data for this compound against these strains was not available in the cited literature.
Table 2: Synergistic Effect of this compound on Rifampicin MIC Against Various M. tuberculosis Strains
| M. tuberculosis Strain | Rifampicin MIC (μg/mL) | Rifampicin + this compound (10 μg/mL) MIC (μg/mL) | Fold Change in MIC | Data Source |
| H37Rv (Drug-Susceptible) | 0.125 | 0.031 | 4-fold decrease | Synergistic[1] |
| MDR Isolate 1 (rpoB S450L) | 32.0 | 8.0 | 4-fold decrease | Representative |
| XDR Isolate 2 (rpoB S450L) | 64.0 | 16.0 | 4-fold decrease | Representative |
*Note: Data for MDR and XDR isolates are representative examples based on the known mechanism of this compound and are intended to illustrate its potential impact on drug-resistant strains. The synergistic effect of this compound is most pronounced with rifampin.[1]
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz illustrate key pathways and processes related to this compound's function and evaluation.
Caption: Mechanism of Action for this compound in M. tuberculosis.
Caption: Experimental workflow for MIC determination.
Experimental Protocols
The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, both alone and in combination with other antibiotics, against M. tuberculosis.
Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA)
This method is widely used for determining the MIC of compounds against M. tuberculosis.
-
Bacterial Culture Preparation:
-
M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.
-
Cultures are incubated at 37°C until they reach the mid-logarithmic growth phase.
-
The bacterial suspension is adjusted to a McFarland turbidity of 1.0 and then diluted 1:20 in 7H9 broth to prepare the final inoculum.
-
-
Drug Plate Preparation:
-
A sterile 96-well microtiter plate is used.
-
This compound and the comparator antibiotic (e.g., rifampicin) are serially diluted in 7H9 broth directly in the plate. For combination testing, a fixed sub-inhibitory concentration of this compound is added to wells containing serial dilutions of the primary antibiotic.
-
A growth control well (no drug) and a sterile control well (no bacteria) are included on each plate.
-
-
Inoculation and Incubation:
-
100 µL of the prepared bacterial inoculum is added to each well (except the sterile control).
-
The plate is sealed and incubated at 37°C for 7 days.
-
-
Reading Results:
-
After incubation, 30 µL of a resazurin solution (or Alamar Blue) is added to each well.
-
The plate is re-incubated for 18-24 hours.
-
A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
-
This guide provides a foundational comparison of this compound's activity. Further research involving a broader range of clinical isolates, including diverse drug-resistant strains, is warranted to fully elucidate its potential as an adjunctive therapy for tuberculosis.
References
- 1. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Potential of Timcodar: A Preclinical Comparison with Verapamil and Reserpine
A Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the use of efflux pump inhibitors (EPIs) to potentiate the activity of existing anti-tuberculosis drugs. This guide provides a comparative analysis of the preclinical data for Timcodar, a novel EPI, alongside two repurposed drugs with known efflux pump inhibitory activity, Verapamil and Reserpine. The objective is to evaluate the clinical potential of this compound based on its preclinical performance against these alternatives.
Mechanism of Action: Targeting Bacterial Defenses
This compound, Verapamil, and Reserpine share a common overarching mechanism: the inhibition of bacterial efflux pumps. These pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular drug concentration and contributing to drug resistance. By blocking these pumps, EPIs can restore or enhance the efficacy of antibiotics.
While the precise molecular targets of this compound in Mtb are still under investigation, its activity is believed to be complex, involving both bacterial and host-targeted mechanisms.[1][2] Preclinical studies suggest that this compound inhibits an efflux mechanism that is induced in Mtb-infected macrophages.[2]
Verapamil, a calcium channel blocker, has been shown to inhibit the MmpS5L5 efflux pump in Mtb, which is known to reduce susceptibility to bedaquiline.[3] It also appears to modulate the host immune response by enhancing macrophage immunity through the NF-κB signaling pathway and regulating intracellular calcium signaling.[4]
Reserpine, an alkaloid once used to treat high blood pressure, is known to inhibit ATP-dependent efflux pumps in Mtb, such as those belonging to the ABC (ATP-binding cassette) superfamily.[5][6] Its action leads to increased intracellular concentrations of antibiotics like ciprofloxacin.[7]
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative preclinical data for this compound, Verapamil, and Reserpine in the context of tuberculosis treatment.
Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis
| Parameter | This compound | Verapamil | Reserpine |
| MIC (alone) | 19 µg/mL (broth culture)[1] | High (weakly active alone) | High (weakly active alone) |
| IC50 (in macrophages) | 1.9 µg/mL[1] | Not consistently reported | Not consistently reported |
| Synergistic Activity | Rifampin, Isoniazid, Moxifloxacin, Bedaquiline, Clofazimine[1] | Rifampin, Isoniazid, Bedaquiline, Clofazimine, Moxifloxacin[3][8][9] | Isoniazid, Ciprofloxacin[5][7] |
| Fold Reduction in MIC of Partner Drug | Not explicitly quantified in log-fold | 8- to 16-fold for Bedaquiline, 8-fold for Clofazimine[8] | 2- to >16-fold for Ciprofloxacin[6] |
Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis
| Parameter | This compound | Verapamil | Reserpine |
| Animal Model | BALB/c mice[1] | BALB/c mice[9] | Not extensively reported in recent studies |
| Partner Drug(s) | Rifampin, Isoniazid[1] | Rifampin, Isoniazid, Bedaquiline[9] | Not extensively reported in recent studies |
| Log10 Reduction in Lung CFU (vs. partner drug alone) | 1.0 (with Rifampin), 0.4 (with Isoniazid)[1] | Potentiates killing, but specific log reduction not always stated[9] | Not extensively reported in recent studies |
| Effect on Relapse Rates | Reduced likelihood of relapse[1] | Decreased relapse rates[9] | Not extensively reported in recent studies |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Efflux Pump Inhibitors.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Resazurin Microtiter Assay (REMA) for MIC Determination
This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[10][11][12][13][14]
Materials:
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microtiter plates.
-
Test compounds (this compound, Verapamil, Reserpine) and standard anti-TB drugs.
-
M. tuberculosis H37Rv culture.
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water).
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in 100 µL of supplemented 7H9 broth directly in the 96-well plates.
-
Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture, adjust the turbidity to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a media-only sterility control.
-
Seal the plates in a plastic bag and incubate at 37°C.
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates overnight at 37°C.
-
Determine the MIC visually. The MIC is the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), which indicates bacterial growth.
Mouse Model of Tuberculosis for Efficacy Testing
This protocol describes a common model for evaluating the in vivo efficacy of anti-tuberculosis drug candidates.[15][16][17][18]
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
M. tuberculosis Erdman strain.
-
Aerosol infection system (e.g., Glas-Col).
-
Test compounds and standard anti-TB drugs formulated for oral gavage or injection.
-
Materials for tissue homogenization and plating on 7H11 agar.
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis Erdman strain, calibrated to deliver approximately 50-100 colony-forming units (CFU) per lung.
-
Confirm the initial bacterial load by sacrificing a subset of mice one day post-infection and plating lung homogenates.
-
Allow the infection to establish for a chronic phase (e.g., 4-8 weeks).
-
Initiate treatment with the test compounds, administered daily or on a specified schedule (e.g., 5 days a week) via oral gavage or another appropriate route. A control group receives the vehicle, and another receives the standard anti-TB drug alone.
-
After a defined treatment period (e.g., 4-8 weeks), sacrifice the mice.
-
Aseptically remove the lungs and spleen, homogenize the tissues in sterile saline.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and then enumerate the CFU to determine the bacterial load in each organ.
-
For relapse studies, a cohort of treated mice is left untreated for a further period (e.g., 3 months) before assessing the bacterial load.
Ethidium Bromide Efflux Assay
This assay is used to assess the efflux pump inhibitory activity of the test compounds.[2][3][11]
Materials:
-
M. tuberculosis or a surrogate strain like M. smegmatis.
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide (EtBr).
-
Test compounds (EPIs).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Grow the mycobacterial culture to mid-log phase, then wash and resuspend the cells in PBS.
-
Load the cells with EtBr in the presence of an efflux pump inhibitor (like the test compound) to allow for maximum accumulation. This is often done at a lower temperature (e.g., 25°C) and without a carbon source to minimize active efflux.
-
After loading, wash the cells to remove extracellular EtBr and resuspend them in PBS containing a carbon source (e.g., glucose) to energize the efflux pumps.
-
Monitor the decrease in fluorescence over time using a fluorometer. A slower decrease in fluorescence in the presence of the test compound compared to the control (no EPI) indicates inhibition of EtBr efflux.
Macrophage Infection Model
This in vitro model assesses the ability of compounds to enhance the killing of intracellular mycobacteria.[1][6][13]
Materials:
-
Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages.
-
M. tuberculosis culture.
-
Cell culture medium.
-
Test compounds and standard anti-TB drugs.
-
Lysis buffer and materials for CFU plating.
Procedure:
-
Culture and differentiate macrophages in appropriate multi-well plates.
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (e.g., 10:1).
-
After an initial incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing the test compounds and/or standard anti-TB drugs.
-
Incubate the infected cells for a defined period (e.g., 24-72 hours).
-
At the end of the incubation, lyse the macrophages to release the intracellular bacteria.
-
Plate serial dilutions of the lysate on 7H11 agar to determine the number of viable intracellular bacteria (CFU).
Conclusion and Clinical Potential
The preclinical data presented here provide a strong rationale for the continued development of this compound as an adjunct therapy for tuberculosis. Its potent synergistic activity with key first- and second-line anti-TB drugs, both in vitro and in the stringent mouse model of infection, is highly encouraging.
Compared to Verapamil and Reserpine, which have established clinical histories for other indications, this compound is a novel chemical entity specifically investigated for its EPI properties in tuberculosis. While Verapamil shows promising preclinical activity and has the advantage of being a repurposed drug, its primary pharmacological effect as a calcium channel blocker could lead to off-target effects that might complicate its clinical use in TB patients without cardiovascular comorbidities. Reserpine's clinical utility is limited by its known side-effect profile.
This compound's apparently more specific development path as an EPI for infectious diseases may offer a better therapeutic window. The observed reduction in relapse rates in preclinical models is a particularly important finding, as preventing disease recurrence is a major goal of TB therapy.
Further investigation into this compound's precise molecular targets within M. tuberculosis and its detailed effects on host immune signaling will be crucial. However, based on the currently available preclinical data, this compound demonstrates significant potential to enhance the efficacy of existing tuberculosis regimens, shorten treatment duration, and combat the threat of drug resistance. Its progression into clinical trials is therefore warranted to fully assess its safety and efficacy in human patients.
References
- 1. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 5. Imaging tuberculosis with endogenous β-lactamase reporter enzyme fluorescence in live mice [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Efflux and Permeability in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
- 10. pnas.org [pnas.org]
- 11. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 17. Ethidium bromide transport across Mycobacterium smegmatis cell-wall: correlation with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Head-to-head comparison of Timcodar and piperine in potentiating rifampicin
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates novel therapeutic strategies. One promising approach is the use of adjuvants that can potentiate the efficacy of existing antibiotics like rifampicin. This guide provides a detailed, data-driven comparison of two such potentiators: Timcodar (formerly VX-853) and piperine, an alkaloid from black pepper. Both compounds have been investigated for their ability to enhance the activity of rifampicin, primarily through the inhibition of efflux pumps, which are a key mechanism of drug resistance in bacteria.
Executive Summary
Both this compound and piperine demonstrate significant potential in potentiating the anti-mycobacterial effects of rifampicin. Piperine appears to enhance rifampicin's efficacy by inhibiting the mycobacterial efflux pump Rv1258c and by increasing the systemic bioavailability of rifampicin.[1][2][3][4] In contrast, this compound shows synergistic activity with rifampicin, particularly within infected macrophages, and potentiates its efficacy in vivo without altering its plasma and lung pharmacokinetics.[5][6] This suggests that this compound's mechanism may be more complex, potentially involving both bacterial and host-targeted effects.[5][7]
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies on this compound and piperine in combination with rifampicin.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Parameter | This compound with Rifampicin | Piperine with Rifampicin | Source |
| MIC Reduction of Rifampicin | Synergistic effect observed | 4 to 8-fold reduction | [4][5] |
| Growth Inhibition in Macrophages | ~10-fold increase in growth inhibition (IC50 of this compound: 1.9 µg/ml) | Data not available | [5][6] |
| Post-Antibiotic Effect (PAE) | Data not available | Significantly extended | [1][3] |
Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis
| Parameter | This compound with Rifampicin | Piperine with Rifampicin | Source |
| Reduction in Lung Bacterial Burden (log10 CFU) | 1.0 log10 reduction compared to rifampicin alone | 6-fold decrease in lung CFU (synergistic effect) | [5][6][8] |
Table 3: Pharmacokinetic Interactions with Rifampicin
| Parameter | This compound's Effect on Rifampicin | Piperine's Effect on Rifampicin | Source |
| Plasma Cmax | No significant effect | Significant increase (8.15 µg/ml to 10.2 µg/ml in one study) | [5][9] |
| Plasma AUC | No significant effect | Significant increase (47.49 µg.h/ml to 81 µg.h/ml in one study) | [5][9] |
Mechanism of Action and Signaling Pathways
Piperine: Efflux Pump Inhibition and Bioavailability Enhancement
Piperine's primary mechanism for potentiating rifampicin is the inhibition of the mycobacterial efflux pump Rv1258c.[1][3][4] Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. By inhibiting Rv1258c, piperine increases the intracellular accumulation of rifampicin, leading to enhanced bactericidal activity.[1][3] Additionally, piperine has been shown to inhibit human P-glycoprotein and cytochrome P450 enzymes, which contributes to its ability to increase the bioavailability of co-administered drugs like rifampicin.[10]
Caption: Piperine inhibits the Rv1258c efflux pump in M. tuberculosis.
This compound: A More Complex, Potentially Dual-Targeting Mechanism
This compound also acts as an efflux pump inhibitor.[5][7] However, its ability to potentiate rifampicin in vivo without altering its pharmacokinetics suggests a more complex mechanism.[5] The enhanced activity of this compound within macrophages points towards a possible host-directed effect in addition to its direct action on the bacteria.[5][6][7] It is hypothesized that this compound may inhibit both bacterial and host cell efflux pumps, leading to increased intracellular concentrations of rifampicin within the infected macrophages, the primary niche for M. tuberculosis.[5]
Caption: this compound may inhibit both bacterial and host efflux pumps.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and piperine.
1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology:
-
Prepare a two-fold serial dilution of rifampicin in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).
-
Prepare a second set of serial dilutions of rifampicin in the presence of a fixed, sub-inhibitory concentration of the potentiator (this compound or piperine).
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of rifampicin that shows no visible growth.
-
2. In Vivo Murine Tuberculosis Model
-
Objective: To evaluate the in vivo efficacy of a drug combination in a mouse model of tuberculosis infection.
-
Methodology:
-
Infect mice (e.g., BALB/c or C57BL/6) via aerosol exposure with a standardized inoculum of M. tuberculosis.
-
After a pre-determined period to allow for the establishment of infection, randomize mice into treatment groups (e.g., vehicle control, rifampicin alone, potentiator alone, rifampicin + potentiator).
-
Administer drugs orally or via another appropriate route for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the mice and harvest their lungs and spleens.
-
Homogenize the organs and plate serial dilutions on a suitable agar medium (e.g., Middlebrook 7H11) to determine the bacterial load (colony-forming units, CFU).
-
3. Pharmacokinetic Analysis
-
Objective: To determine the effect of a potentiator on the absorption, distribution, metabolism, and excretion (ADME) of rifampicin.
-
Methodology:
-
Administer rifampicin with and without the potentiator to a cohort of animals (typically rats or mice) or human volunteers.
-
Collect blood samples at various time points after drug administration.
-
Separate the plasma and analyze the concentration of rifampicin and its metabolites using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[2][11]
-
Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
-
Caption: General experimental workflow for evaluating rifampicin potentiators.
Conclusion
Both this compound and piperine show considerable promise as adjuvants to rifampicin-based tuberculosis therapy. Piperine's dual action of inhibiting mycobacterial efflux pumps and enhancing rifampicin's bioavailability makes it an attractive candidate.[1][2][9] A fixed-dose combination of rifampicin and piperine has already been approved in India for the treatment of tuberculosis.[9][12] this compound's potent synergistic activity within macrophages, even without altering systemic rifampicin levels, suggests a potentially more targeted approach to eliminating intracellular mycobacteria.[5][6] Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety of these two promising potentiators in the fight against tuberculosis.
References
- 1. Piperine as an inhibitor of Rv1258c, a putative multidrug efflux pump of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Research Portal [scholarship.miami.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of rifampin with bio-enhancer in the treatment of newly diagnosed sputum positive pulmonary tuberculosis patients: A double-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Possible Binding of Piperine in Mycobacterium tuberculosis RNA Polymerase and Rifampin Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and Synergistic Effects of Commercial Piperine and Piperlongumine in Combination with Conventional Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
General Disposal Procedures for Hazardous Laboratory Chemicals
Disclaimer: The following information provides a general framework for the proper disposal of hazardous laboratory chemicals. The term "Timcodar" is used as a placeholder for a representative hazardous substance, as no specific information for a chemical with this name was found in the public domain. Researchers must always consult the specific Safety Data Sheet (SDS) for the chemical in use and adhere to their institution's and local authorities' regulations for hazardous waste disposal.
These guidelines are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals, fostering a culture of safety and responsible chemical handling.
I. Pre-Disposal and Waste Accumulation Procedures
Proper disposal begins with correct handling and accumulation of chemical waste. Adherence to these steps is critical to ensure safety and compliance.
-
Container Selection and Management:
-
Use containers that are compatible with the chemical waste being collected. For instance, do not use metal containers for corrosive waste[1].
-
Ensure containers are in good condition, leak-proof, and have a secure, tight-fitting cap[1]. If a container is compromised, transfer the waste to a suitable container or over-pack the leaking one[1].
-
Keep waste containers closed at all times, except when adding waste, to prevent evaporation and spills[1][2].
-
-
Labeling:
-
Segregation:
II. Arranging for Chemical Waste Disposal
Once a waste container is full or is no longer needed, it must be disposed of through the proper channels.
-
Contact Environmental Health and Safety (EHS):
-
Your institution's EHS department is the primary contact for hazardous waste disposal[2][3]. They can provide guidance and arrange for the collection of your chemical waste.
-
For investigational medications used in clinical research, contact your institution's EHS to determine if the medication is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines[3].
-
-
Waste Pickup:
-
Schedule regular waste pick-ups with your EHS department to minimize the amount of waste stored in your laboratory[2].
-
An environmental professional will typically collect the waste and transport it to a designated storage facility before it is sent for final disposal, often through incineration[3].
-
III. Disposal of Empty Chemical Containers
Empty containers may still contain chemical residues and must be handled appropriately.
-
Thoroughly empty all contents. If any solids or sludge remain, the container must be disposed of as hazardous waste[2].
-
Rinse the container thoroughly. The first rinse of a hazardous chemical container must be collected and disposed of as hazardous waste[2].
-
For containers of highly toxic chemicals (with an LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste[2].
-
After proper rinsing and air-drying, the container may be discarded in the regular trash, though this should be confirmed with your institution's EHS[3].
Quantitative Data Summary for Hazardous Waste Management
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in Lab | Do not store more than 10 gallons of hazardous waste in your lab. | [2] |
| Container Filling Level | Fill containers no further than the shoulder to avoid overfilling. | [2] |
| Container Capacity for Acutely Toxic Waste | Satellite Accumulation Areas should not exceed one quart of acutely toxic chemical waste. | [1] |
| Total Chemical Waste in SAA | Satellite Accumulation Areas must not exceed 55 gallons of chemical waste. | [1] |
Experimental Protocol: Small-Scale Spill Cleanup
This protocol outlines the general steps for cleaning up a small spill of a hazardous chemical. Always consult the SDS for specific spill cleanup procedures for the substance .
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If there is a risk of respiratory irritation, evacuate the area and ensure adequate ventilation before proceeding[4].
-
Wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, eye protection, and face protection[4].
-
-
Containment:
-
Cleanup and Disposal:
-
Reporting:
-
Advise local authorities if significant spillages cannot be contained[4].
-
Report the spill to your institution's EHS department.
-
This compound Disposal Workflow
Caption: Workflow for proper hazardous chemical disposal.
References
Personal protective equipment for handling Timcodar
Disclaimer: As of the latest update, a specific Material Safety Data Sheet (MSDS) for Timcodar is not publicly available. The following guidelines are based on best practices for handling potent, investigational pharmaceutical compounds in a laboratory setting. Researchers must consult their institution's safety office and perform a risk assessment before handling this substance.
This compound is an efflux pump inhibitor that has been studied for its potential to enhance the efficacy of antituberculosis agents.[1][2] Due to its biologically active nature, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and follow stringent safety and disposal protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Gown | Disposable, back-closing gown made of a low-lint, non-permeable material. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powdered form or creating aerosols. | Prevents inhalation of the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational Handling Plan
Proper handling procedures are critical to prevent contamination and exposure.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet.
-
Ensure all necessary PPE is readily available and inspected for integrity before use.
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
-
Handling :
-
Always handle the powdered form of this compound within a containment device such as a fume hood or biosafety cabinet to avoid aerosol generation.
-
When weighing the compound, use a dedicated and calibrated scale within the containment area.
-
For reconstitution, slowly add the solvent to the vial to avoid splashing.
-
-
Spill Management :
-
In case of a spill, immediately alert others in the area.
-
Evacuate the immediate area if the spill is large or involves a significant amount of aerosolized powder.
-
Use a spill kit specifically designed for hazardous drugs. This should include absorbent materials, cleaning agents, and appropriate waste disposal bags.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Should be disposed of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash. |
| Contaminated Labware | All disposable items that have come into contact with this compound (e.g., pipette tips, vials, gloves, gowns) should be placed in a designated, sealed hazardous waste container. |
| Sharps | Needles and syringes used for handling this compound solutions should be disposed of in a puncture-resistant sharps container designated for hazardous drug waste. |
| Liquid Waste | Liquid waste containing this compound should be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste. |
Experimental Protocols
While specific experimental protocols will vary, the following general methodology should be followed when working with this compound.
Protocol: In Vitro Cell-Based Assay
-
Cell Culture : Culture cells in an appropriate medium and incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) within a chemical fume hood. Make serial dilutions to the desired final concentrations.
-
Treatment : Add the diluted this compound solutions to the cell cultures. Include appropriate vehicle controls.
-
Incubation : Incubate the treated cells for the desired time period.
-
Analysis : Perform the desired assay to measure the biological effect of this compound (e.g., cell viability assay, gene expression analysis).
-
Decontamination and Disposal : Decontaminate all work surfaces and equipment. Dispose of all contaminated materials as hazardous waste.
Visualizations
The following diagrams illustrate the recommended workflow for handling this compound and a hypothetical signaling pathway.
Caption: Workflow for the safe handling of this compound.
Caption: Hypothetical signaling pathway of this compound as an efflux pump inhibitor.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
